4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376970 | |
| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100933-82-2 | |
| Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold.[1][2] This document outlines a proven synthetic route, including detailed experimental protocols and characterization data.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The general strategy involves the initial formation of a nitro-substituted oxadiazole precursor, followed by the selective reduction of the nitro group to the corresponding aniline. This common and effective method allows for the late-stage introduction of the versatile amino functionality, which can be crucial for further derivatization in drug discovery programs.[1]
A visual representation of the synthetic workflow is provided below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established and reported procedures for the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines.[1]
Step 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
The precursor, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is synthesized from appropriate starting materials, typically involving the cyclization of an acylhydrazone or a similar intermediate. While the search results did not provide a detailed protocol for this specific butyl derivative's initial synthesis, they did provide data for the product of this step.[1]
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. A mild and effective method utilizes a combination of sodium borohydride and tin(II) chloride dihydrate.[1]
Procedure:
-
In a suitable reaction vessel, dissolve 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 0.05 mol) in ethanol (40 mL) with heating until a homogeneous solution is formed.[1]
-
Allow the mixture to cool to room temperature.
-
Prepare a suspension of sodium borohydride (NaBH₄, 0.5 g, 13 mmol) in ethanol (25 mL) and add it dropwise to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 1–3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, alkalize the mixture with a 20% sodium hydroxide (NaOH) solution.
-
Filter the resulting precipitate under reduced pressure and concentrate the filtrate using a rotary evaporator.[1]
-
Extract the aqueous residue with chloroform (3 x 25 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.[1]
-
The crude this compound can be further purified if necessary, for instance, by recrystallization.
Quantitative Data
The following table summarizes the reported quantitative data for the synthesis of this compound and its nitro precursor.
| Compound | Molecular Formula | Yield | Melting Point (°C) | Reference |
| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₂H₁₃N₃O₃ | 80% | 66–67 | [1] |
| This compound | C₁₂H₁₅N₃O | 91% | 103–104 | [1] |
Biological Context and Potential Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] While the specific mechanism of action for this compound is not detailed in the provided literature, a common mode of action for such bioactive heterocyclic compounds involves interaction with key biological macromolecules. The diagram below illustrates a generalized logical relationship of how such a compound might exert its therapeutic effect.
Caption: Conceptual diagram of a potential mechanism of action.
This guide provides a foundational understanding for the synthesis and potential application of this compound. The outlined protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
References
chemical properties of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
An In-depth Technical Guide to the Chemical Properties of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. The 1,3,4-oxadiazole ring is a significant heterocyclic moiety known for its diverse biological activities and applications in materials science.[1][2] This document details the synthetic pathways, experimental protocols, and spectroscopic data for the title compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound. The structure features a central 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and a 4-aminophenyl (aniline) group at the 2-position. This combination of a flexible alkyl chain and a reactive aromatic amine group makes it a valuable intermediate for further chemical modifications.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O | Calculated |
| Molecular Weight | 217.27 g/mol | Calculated |
| Appearance | Brown solid | [1] |
| Melting Point | 103–104 °C | [1] |
| Solubility | Soluble in common organic solvents like Chloroform, DMSO, and DMF. | Inferred from protocols |
Synthesis
The primary synthetic route to this compound involves the selective reduction of its nitro precursor, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. A mild and effective method utilizes a combination of sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing system.[1] This approach is efficient, providing a high yield of the target aniline.[1]
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on the selective reduction of the corresponding nitro-compound as described in the literature.[1]
-
Preparation of Reducing Agent: A suspension of tin(II) chloride dihydrate (SnCl₂·2H₂O) is prepared in ethanol.
-
Addition of Starting Material: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is added to the ethanolic suspension of SnCl₂·2H₂O. The mixture is stirred.
-
Reduction Step: A suspension of sodium borohydride (NaBH₄) in ethanol is added dropwise to the reaction mixture. The reaction is agitated at room temperature and monitored by Thin Layer Chromatography (TLC) for completion (typically 1–3 hours).[1]
-
Work-up:
-
The mixture is alkalized with a 20% sodium hydroxide (NaOH) solution.
-
The resulting precipitate is removed by filtration under reduced pressure.
-
The filtrate is concentrated using a rotary evaporator.
-
-
Extraction and Purification:
-
The residue is extracted with chloroform (3 x 25 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and filtered.
-
The solvent is evaporated to yield the crude product, this compound.[1] Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques. While the exact spectra for the butyl derivative are not fully detailed in the provided literature, the expected characteristic signals can be reliably inferred from closely related analogues, such as the hexyl and ethyl derivatives.[1][3]
Table 2: Expected Spectroscopic Data
| Technique | Solvent | Expected Chemical Shifts (δ) / Wavenumber (ν) | Assignment |
| ¹H NMR | CDCl₃ or DMSO-d₆ | ~7.8 ppm (d, 2H) | Aromatic protons ortho to the oxadiazole ring |
| ~6.7 ppm (d, 2H) | Aromatic protons ortho to the amine group | ||
| ~4.0-5.9 ppm (s, 2H) | -NH₂ protons | ||
| ~2.9 ppm (t, 2H) | -CH₂- attached to the oxadiazole ring | ||
| ~1.8 ppm (m, 2H) | -CH₂-CH₂-CH₂-CH₃ | ||
| ~1.4 ppm (m, 2H) | -CH₂-CH₂-CH₃ | ||
| ~0.9 ppm (t, 3H) | Terminal -CH₃ | ||
| ¹³C NMR | CDCl₃ or DMSO-d₆ | ~166, ~165 ppm | C=N and C-O carbons of the oxadiazole ring |
| ~150 ppm | Aromatic carbon attached to -NH₂ | ||
| ~128 ppm | Aromatic CH ortho to the oxadiazole | ||
| ~114 ppm | Aromatic CH ortho to the -NH₂ | ||
| ~112 ppm | Aromatic carbon attached to the oxadiazole | ||
| ~31, ~26, ~22, ~14 ppm | Carbons of the butyl chain | ||
| IR (ATR) | cm⁻¹ | ~3450, ~3340 cm⁻¹ | N-H stretching (asymmetric and symmetric) of -NH₂ |
| ~2950 cm⁻¹ | C-H stretching (aliphatic) | ||
| ~1610 cm⁻¹ | C=N stretching of the oxadiazole ring | ||
| ~1500 cm⁻¹ | C=C stretching of the aromatic ring | ||
| ~1175 cm⁻¹ | C-O-C stretching of the oxadiazole ring |
Note: Data is extrapolated from published values for ethyl and hexyl analogues.[1][3]
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the aniline moiety, which serves as a versatile synthetic handle.
Diazotization and Azo Coupling
The primary amine group can be readily converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like HCl at low temperatures. This diazonium intermediate is highly reactive and can be coupled with electron-rich aromatic compounds, such as phenols or N,N-dimethylaniline, to form highly conjugated azo compounds.[1] These azo dyes are of interest for their optical properties and potential use in materials science.[1]
Caption: Reactivity of the aniline group via diazotization and azo coupling.
Biological Significance
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives have demonstrated a wide spectrum of biological activities, including:
-
Antiviral activity [2]
While specific biological data for the title compound is limited in the searched literature, its structural similarity to other biologically active oxadiazoles suggests its potential as a lead compound or intermediate in the development of new therapeutic agents.[2] Aniline derivatives containing the 1,3,4-oxadiazole moiety, in particular, have been tested for antibacterial, antifungal, and anti-inflammatory effects.[2]
Conclusion
This compound is a versatile chemical intermediate with well-defined properties. Its synthesis is efficient, and its structure can be reliably confirmed through standard spectroscopic methods. The presence of a reactive aniline group allows for extensive derivatization, making it a valuable building block for creating novel compounds with potential applications in both medicinal chemistry and materials science. This guide provides a foundational resource for researchers working with this and related heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its ability to participate in hydrogen bonding, which can contribute to favorable interactions with biological targets.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[2][3][4] The aniline moiety is also a common feature in many pharmacologically active compounds. The combination of the 1,3,4-oxadiazole ring with a butyl-substituted aniline group in 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline suggests its potential as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties (Predicted)
While experimental data for the target compound is not available, the following table summarizes the predicted physicochemical properties for the closely related compound, 4-(1,3,4-Oxadiazol-2-yl)aniline (CAS: 35219-13-7), to provide an estimate.[5][6]
| Property | Predicted Value | Reference |
| Molecular Formula | C12H15N3O | N/A |
| Molecular Weight | 217.27 g/mol | N/A |
| pKa | 2.32 ± 0.10 | [5] |
| XLogP3-AA | 1.9 | [6] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
Synthesis and Characterization
A general and effective method for the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the selective reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles.[3] The following experimental protocol is adapted from this established procedure for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Step 2: Reduction to this compound
-
Combine 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) in ethanol.
-
Heat the mixture until a homogeneous solution is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a suspension of sodium borohydride (NaBH₄, 1.3 equivalents) in ethanol.
-
Add the NaBH₄ suspension dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, basify the mixture with a 20% sodium hydroxide (NaOH) solution.
-
Filter the resulting precipitate under reduced pressure.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Characterization Data
Based on the characterization of analogous compounds, the following spectral data would be expected for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, the protons of the butyl chain (triplet for CH₃, multiplets for CH₂ groups), and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the oxadiazole ring, the aniline ring, and the butyl chain. |
| IR (ATR) | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C=N stretching of the oxadiazole ring, and C-O-C stretching. |
| HRMS | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
Potential Biological Activity and Applications in Drug Development
Derivatives of 1,3,4-oxadiazole are known to possess a wide array of biological activities, making them attractive scaffolds for drug discovery.[2]
-
Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[3][4]
-
Anti-inflammatory Activity: The oxadiazole nucleus has been incorporated into molecules exhibiting significant anti-inflammatory properties.[3][4]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of 1,3,4-oxadiazole-containing compounds against various cancer cell lines.[7]
The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays. The butyl group may influence the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
General Signaling Pathway Implication
Given the known anticancer activity of some 1,3,4-oxadiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound represents a synthetically accessible molecule with potential for further investigation in the field of drug discovery. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The versatile 1,3,4-oxadiazole core, combined with the modifiable aniline and butyl substituents, offers a promising scaffold for the development of new therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this and related compounds.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE|35219-13-7 - MOLBASE Encyclopedia [m.molbase.com]
- 7. nanobioletters.com [nanobioletters.com]
Aniline-Substituted 1,3,4-Oxadiazoles: A Technical Guide for Drug Development
Introduction: The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its unique properties, including its ability to serve as a bioisostere for amide and ester groups, its metabolic stability, and its capacity to engage in various biological interactions, have made it a focal point of drug discovery. When substituted with an aniline moiety, the resulting compounds exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols for aniline-substituted 1,3,4-oxadiazoles, tailored for researchers, scientists, and drug development professionals.
Synthesis of Aniline-Substituted 1,3,4-Oxadiazoles
The synthesis of this class of compounds typically involves multi-step reactions, most commonly culminating in the cyclization of an intermediate to form the oxadiazole ring. One of the most prevalent methods is the oxidative cyclization of N-acylhydrazones.
General Synthetic Pathway
A common synthetic route begins with an aniline derivative, which is converted into a corresponding hydrazide. This hydrazide is then condensed with an aromatic aldehyde to form a Schiff base (an N-acylhydrazone). The final step is an oxidative cyclization reaction to yield the 2,5-disubstituted 1,3,4-oxadiazole.
Caption: General workflow for synthesizing aniline-substituted 1,3,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline
This protocol is adapted from the synthesis described by Bhat et al.
-
Synthesis of Ethyl-2-(4-bromophenylamino) acetate (I): A mixture of p-bromoaniline (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in ethanol (50 mL) is refluxed for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is washed with water and recrystallized from ethanol.
-
Synthesis of 2-(4-Bromophenylamino) acetohydrazide (II): The ester from the previous step (0.1 mol) is dissolved in ethanol (100 mL), and hydrazine hydrate (99%, 0.2 mol) is added. The mixture is refluxed for 6 hours. The excess solvent is removed by distillation, and upon cooling, a solid product separates out, which is then filtered and recrystallized from ethanol.
-
Synthesis of N-Substituted Benzylidene Hydrazides (Schiff bases, IIIa-j): The acetohydrazide (II) (0.01 mol) is dissolved in ethanol, and an equimolar amount of a substituted aromatic aldehyde is added. The mixture is refluxed for 4-5 hours. After cooling, the separated solid is filtered, washed with cold ethanol, and dried.
-
Synthesis of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline (IVa-j): A solution of the Schiff base (III) (0.01 mol) in dimethylformamide (DMF, 40 mL) is stirred in the presence of yellow mercuric oxide (HgO, 3 g) and iodine (1.5 g) at room temperature for 48 hours under anhydrous conditions. The reaction mixture is filtered and poured onto crushed ice. The solid that separates is collected, washed with water, and recrystallized from a DMF:ethanol (1:1) mixture to yield the final product. Yields for this final step are typically in the range of 50-65%.
Biological Activities and Data
Aniline-substituted 1,3,4-oxadiazoles have been extensively studied for a variety of biological activities.
Antimicrobial Activity
These compounds have demonstrated significant activity against a range of bacterial and fungal strains. The 2,5-disubstituted pattern is particularly noted for its antimicrobial potential. Activity is often observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
| Compound ID | Test Organism | Activity (Zone of Inhibition, mm) | Standard (Drug, Zone) | Reference |
| IVe | S. aureus | 18 | Ciprofloxacin (22) | |
| IVf | E. coli | 16 | Ciprofloxacin (20) | |
| IVh | B. subtilis | 17 | Ciprofloxacin (21) | |
| 3e | S. aureus | 23 | Chloramphenicol (24) | |
| 3g | E. coli | 20 | Chloramphenicol (22) | |
| 3h | P. aeruginosa | 19 | Chloramphenicol (21) | |
| 3d | C. albicans | 19 | Griseofulvin (21) |
Note: Compound IDs are taken directly from the source literature.
Anti-inflammatory Activity
Several derivatives have shown potent anti-inflammatory effects, often evaluated using the carrageenan-induced rat paw edema model. The activity of some compounds has been found to be comparable to that of standard drugs like Indomethacin and Phenylbutazone.
| Compound ID | Dose (mg/kg) | % Inhibition of Edema | Standard (% Inhibition) | Reference |
| 21c | 20 | 59.5% | Indomethacin (64.3%) | |
| 21i | 20 | 61.9% | Indomethacin (64.3%) | |
| 3f | 50 | 46.42% | Phenylbutazone (53.57%) | |
| 3i | 50 | 50.00% | Phenylbutazone (53.57%) |
Note: Compound IDs are taken directly from the source literature.
Anticancer Activity
Aniline-substituted 1,3,4-oxadiazoles have emerged as a promising class of anticancer agents. They have been shown to exert cytotoxic effects on various cancer cell lines, including those for lung, breast, and colon cancer.
| Compound ID | Cell Line | Assay | Measurement (IC50 µM) | Reference |
| 4h | A549 (Lung) | Cytotoxicity | <0.14 | |
| 4f | A549 (Lung) | Cytotoxicity | 7.48 | |
| 4i | A549 (Lung) | Cytotoxicity | 1.59 | |
| 4k | A549 (Lung) | Cytotoxicity | 4.96 | |
| 4g | C6 (Glioma) | Cytotoxicity | 8.16 | |
| 4s | MDA-MB-435 (Melanoma) | Growth % | 15.43 | |
| 4s | K-562 (Leukemia) | Growth % | 18.22 |
Note: Compound IDs are taken directly from the source literature. Growth Percent (GP) is also reported for some compounds.
The mechanism of anticancer action for some derivatives involves the inhibition of key enzymes like matrix metalloproteinase-9 (MMP-9), which plays a role in tumor invasion and metastasis.
Caption: Proposed mechanism of anticancer action via MMP-9 inhibition.
Anticonvulsant Activity
Certain aniline-substituted 1,3,4-oxadiazoles have shown significant anticonvulsant properties in preclinical models like the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.
| Compound ID | Test Model | Activity | Standard | Reference |
| C4 | MES | Reduced duration of convulsion phases | Phenytoin | |
| C5 | MES & PTZ | Reduced duration & increased latency | Phenytoin, Diazepam | |
| 9 | PTZ | Protected 60% of mice at 100 mg/kg | Diazepam | |
| 4g | MES | 100% protection at 100 mg/kg | Phenytoin | |
| 4d | MES | 7 |
Core Spectroscopic and Synthetic Profile of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally similar analogs to provide a robust and predictive analysis. The information herein is intended to support research and development activities in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on documented values for analogous compounds, including the ethyl, hexyl, and pentadecyl derivatives.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~7.82 | Doublet | 2H | Ar-H (ortho to oxadiazole) | ~8.8 |
| ~6.72 | Doublet | 2H | Ar-H (ortho to -NH₂) | ~8.8 |
| ~4.05 | Singlet | 2H | -NH₂ | - |
| ~2.89 | Triplet | 2H | -CH₂- (adjacent to oxadiazole) | ~7.6 |
| ~1.78 | Sextet | 2H | -CH₂- | ~7.5 |
| ~1.42 | Sextet | 2H | -CH₂- | ~7.4 |
| ~0.95 | Triplet | 3H | -CH₃ | ~7.3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=N (Oxadiazole) |
| ~165.0 | C-O (Oxadiazole) |
| ~149.5 | C-NH₂ (Aromatic) |
| ~128.8 | CH (Aromatic) |
| ~114.6 | CH (Aromatic) |
| ~113.0 | C (Aromatic, attached to oxadiazole) |
| ~30.0 | -CH₂- |
| ~26.5 | -CH₂- |
| ~22.2 | -CH₂- |
| ~13.8 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Ion Type |
| ESI-MS | ~232.14 | [M+H]⁺ |
| HRMS | ~231.1375 | [M]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3440, ~3330 | N-H stretching (amine) |
| ~2950, ~2870 | C-H stretching (aliphatic) |
| ~1610 | C=N stretching (oxadiazole) |
| ~1500 | C=C stretching (aromatic) |
| ~1370 | C-N stretching |
| ~1180 | C-O stretching (oxadiazole) |
| ~840 | p-substituted benzene ring bend |
Experimental Protocols
The synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines is typically achieved through the reduction of a nitro intermediate.[3] The following is a generalized, detailed protocol for the synthesis and spectroscopic characterization of this compound.
2.1 Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
A common route to 1,3,4-oxadiazoles involves the cyclodehydration of an N-acylhydrazide.
-
Preparation of N'-(4-nitrobenzoyl)pentanehydrazide: 4-Nitrobenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with pentanehydrazide in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield N'-(4-nitrobenzoyl)pentanehydrazide.
-
Cyclodehydration: The N'-(4-nitrobenzoyl)pentanehydrazide is then subjected to cyclodehydration. This can be achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) or by thermal means. The reaction mixture is heated, often under reflux, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is filtered, washed with water, and dried. The crude 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is then purified by recrystallization from a suitable solvent such as ethanol.
2.2 Synthesis of this compound
The final step is the reduction of the nitro group to an amine.
-
Reduction Reaction: A mild and effective method for this reduction is the use of sodium borohydride in the presence of a catalyst like tin(II) chloride dihydrate in a solvent such as ethanol.[3] The 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is dissolved in ethanol, and the reducing agents are added portion-wise at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of sodium bicarbonate to neutralize any remaining acid and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
2.3 Spectroscopic Characterization
The purified compound is characterized by the following spectroscopic techniques:
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or a similar instrument to confirm the elemental composition.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
Visualized Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of a target compound like this compound.
Caption: Synthetic and analytical workflow for the target compound.
References
- 1. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of Butyl-Oxadiazole-Aniline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxadiazole nucleus is a cornerstone in medicinal chemistry, valued for its robust chemical and thermal stability and its role as a bioisostere for amide and ester functionalities. This bioisosterism often enhances metabolic stability and other pharmacokinetic properties.[1] Among the various isomers, the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds are most prominent in drug design. When combined with a butyl group for modulating lipophilicity and an aniline moiety as a versatile synthetic handle and pharmacophore element, the resulting butyl-oxadiazole-aniline framework presents a class of compounds with significant therapeutic potential.
This technical guide provides a comprehensive overview of the critical physicochemical properties of butyl-oxadiazole-aniline compounds: solubility and stability. Understanding these parameters is paramount for advancing drug discovery, from hit-to-lead optimization to formulation development. This document summarizes available data, outlines detailed experimental protocols, and presents logical workflows to guide researchers in this field.
Chapter 1: Physicochemical Properties and Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and ultimate therapeutic efficacy. The structure of butyl-oxadiazole-aniline compounds suggests a nuanced solubility profile governed by a balance of hydrophobic and hydrophilic features.
Theoretical Solubility Profile
The overall solubility is a composite of the contributions from its core components:
-
Butyl Group: This alkyl chain is hydrophobic and will generally decrease aqueous solubility while increasing solubility in non-polar, organic solvents.[2]
-
Aniline and Aromatic Rings: These components are largely hydrophobic, further favoring solubility in organic media.[2]
-
Oxadiazole Ring and Aniline N-H Group: The nitrogen and oxygen atoms in the oxadiazole ring and the amino group of aniline can act as hydrogen bond acceptors and donors, respectively. This imparts a degree of polarity and can permit limited solubility in polar solvents.[2]
The specific isomer of the oxadiazole ring also plays a crucial role. Comparative studies have shown that 1,3,4-oxadiazole isomers tend to exhibit lower lipophilicity (log D) and consequently higher aqueous solubility than their 1,2,4-oxadiazole counterparts. This difference is attributed to variations in their intrinsic charge distributions and dipole moments.
Quantitative Solubility Data
While specific quantitative solubility data for a broad range of butyl-oxadiazole-aniline compounds are not extensively published, qualitative data for analogous structures provide valuable insight. The following table summarizes the reported solubility for a related derivative.
Table 1: Qualitative Solubility of a Butyl-Oxadiazole-Aniline Analog
| Compound | Solvent | Solubility |
|---|---|---|
| 4-{[4-(5-butyl-1,3,4-oxadiazol-2-yl)phenyl]diazenyl}-N,N-dimethylaniline | Water | Insoluble |
| Hexane | Insoluble | |
| Acetone | Highly Soluble | |
| DMSO | Highly Soluble | |
| Diethyl Ether | Highly Soluble | |
| Isopropanol | Highly Soluble |
| | Toluene | Highly Soluble |
Data derived from studies on 2-alkyl-5-phenyl-1,3,4-oxadiazole derivatives.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is achieved through well-defined experimental protocols. The "gold standard" remains the shake-flask method.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound.[3][4]
-
Preparation: Prepare the desired solvent system (e.g., pH 7.4 phosphate-buffered saline for physiological relevance).
-
Addition of Compound: Add an excess amount of the solid butyl-oxadiazole-aniline compound to a sealed vial containing the solvent. The excess solid should be clearly visible.[4]
-
Equilibration: Agitate the vials in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtering the supernatant through a fine (e.g., 0.22 µm) filter.[6]
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard calibration curve.[5][6]
-
pH Verification: For buffered solutions, the pH should be measured at the end of the experiment to ensure it has not shifted.[4]
Figure 1. General workflow for solubility determination via the shake-flask method.
Chapter 2: Chemical Stability and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and shelf-life. Oxadiazole rings are known for their high stability, but the overall molecule can be susceptible to degradation under certain stress conditions.[1]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8] These studies involve exposing the compound to conditions more severe than those used for accelerated stability testing.[9]
Quantitative Stability Data
The following table presents forced degradation data for an analogous N-phenyl-1,3,4-oxadiazole amine, demonstrating its behavior under various stress conditions.
Table 2: Forced Degradation of 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)
| Stress Condition | Parameters | % Degradation (±SD) |
|---|---|---|
| Control | Not Applicable | 0 |
| Acid Hydrolysis | 0.1 N HCl | 65.28 ± 3.65 |
| Alkali Hydrolysis | 0.1 N NaOH | 29.36 ± 1.25 |
| Oxidative | 3% H₂O₂ | 41.58 ± 1.58 |
| Thermal | 60°C for 24 h | 47.58 ± 1.25 |
| Humidity | Room Temp for 7 days | 56.28 ± 2.58 |
Data adapted from Deshpande et al.[10][11] These results indicate that the oxadiazole-aniline scaffold can be susceptible to significant degradation under acidic, thermal, and humid conditions.[10][11]
Degradation Mechanisms
The primary liability for many oxadiazole derivatives is the hydrolytic cleavage of the heterocyclic ring, particularly for the 1,2,4-oxadiazole isomer. The degradation pathway is highly pH-dependent.[12]
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the N-4 atom of the 1,2,4-oxadiazole ring becomes protonated. This activation facilitates a nucleophilic attack (by water) on an adjacent carbon, leading to ring opening and the formation of products such as an aryl nitrile.[12]
-
Base-Catalyzed Hydrolysis (High pH): Under basic conditions, a nucleophilic attack occurs on a ring carbon, generating an anionic intermediate. In the presence of a proton source like water, this intermediate undergoes subsequent proton capture, which also results in ring cleavage.[12]
A compound exhibits maximum stability at the pH range where these two degradation mechanisms are slowest, often found to be between pH 3 and 5 for certain oxadiazole derivatives.[12]
Figure 2. pH-dependent degradation pathways for a 1,2,4-oxadiazole ring.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method, typically RP-HPLC, is required to separate and quantify the parent drug from any degradants.
Protocol 2: General Forced Degradation Study
-
Method Validation: Develop and validate a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.[7]
-
Sample Preparation: Prepare solutions of the butyl-oxadiazole-aniline compound in a suitable solvent.
-
Application of Stress: Expose the samples to a range of stress conditions in parallel.[7] A control sample protected from stress must be analyzed concurrently.
-
Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1N to 1N HCl) and base (e.g., 0.1N to 1N NaOH) at room temperature and/or elevated temperatures (e.g., 60°C).[9]
-
Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[9]
-
Thermal Stress: Expose the solid compound and/or a solution to elevated temperatures (e.g., in 10°C increments above accelerated stability conditions, such as 60-80°C).[9]
-
Photostability: Expose the solid compound and/or solution to controlled light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[8]
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of degradation. For significant degradants, structure elucidation using techniques like LC-MS/MS and NMR may be necessary. Ensure mass balance is achieved, accounting for the parent compound and all degradation products.[7]
Figure 3. A typical experimental workflow for forced degradation studies.
Conclusion
The butyl-oxadiazole-aniline scaffold represents a promising area for drug discovery. However, a thorough understanding of the solubility and stability of these compounds is indispensable for their successful development.
Key Takeaways:
-
Solubility: These compounds are expected to have low aqueous solubility and higher solubility in organic solvents, a profile that can be modulated by the specific substitution pattern and the choice of oxadiazole isomer (1,3,4 vs. 1,2,4).
-
Stability: While the oxadiazole core is generally robust, the overall structure can be susceptible to hydrolytic cleavage under both acidic and basic conditions, with additional degradation observed under thermal and oxidative stress. The 1,2,4-oxadiazole isomer, in particular, has a well-documented mechanism for pH-dependent ring opening.
For any novel butyl-oxadiazole-aniline candidate, it is critical to perform empirical solubility and forced degradation studies using the detailed protocols outlined in this guide. The resulting data will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of safe and effective medicines.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 11. researchgate.net [researchgate.net]
- 12. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on 1,3,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to the development of numerous derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the foundational research on 1,3,4-oxadiazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Core Synthetic Strategies
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available for the construction of this heterocyclic system. The most common approaches involve the cyclization of hydrazine derivatives.
One of the most prevalent methods is the cyclodehydration of 1,2-diacylhydrazines . This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid.[1][2] Another widely used strategy is the oxidative cyclization of N-acylhydrazones .[1][3] This method often employs oxidizing agents like bromine, potassium permanganate, or iodine.[1] Furthermore, 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized from the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[2][3][4][5]
General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N'-Aryl-Substituted Hydrazides
This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common structural motif in biologically active derivatives.
Materials:
-
Substituted aromatic acid hydrazide (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Oxidizing agent (e.g., Chloramine-T, Iodine)
-
Appropriate solvent for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of the substituted aromatic acid hydrazide (1 mmol), aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in ethanol (20 mL) is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid N-acylhydrazone intermediate is filtered, washed with cold ethanol, and dried.
-
The synthesized N-acylhydrazone (1 mmol) is then dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
An oxidizing agent (e.g., 1.2 mmol of Chloramine-T or iodine) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with progress monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
1,3,4-Oxadiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][4][6][7][8][9][10]
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives is a significant area of research.[11][12] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for cancer cell proliferation and survival.[6][13]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | HDAC-1 Inhibitor | HCT-116 | 0.28 | [6] |
| Thioether Derivative | Thymidylate Synthase Inhibitor | HepG2 | 0.7 ± 0.2 | [6] |
| 4h | Cytotoxic | A549 | <0.14 | [14] |
| 4f | Cytotoxic | A549 | 1.59 | [14] |
| Compound 5c | Antiproliferative | MCF-7 | 1.1 | [15] |
| Compound 5c | Antiproliferative | HCT-116 | 2.6 | [15] |
| Compound 5c | Antiproliferative | HepG2 | 1.4 | [15] |
| Compound 59 | Growth Inhibitor | HT-1080 | 17.08 ± 0.97 | [15] |
| Compound 15 | Histone Deacetylase Inhibitor | SW620 | - | [12] |
| Bis-indolyl oxadiazole 32 | Thymidine Phosphorylase Inhibitor | - | - | [12] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Antibacterial Activity
Several 1,3,4-oxadiazole derivatives have been reported to possess potent antibacterial activity against a range of pathogenic bacteria.[16]
Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Aniline derivatives | Staphylococcus aureus | - | [1] |
| Aniline derivatives | Bacillus subtilis | - | [1] |
| Aniline derivatives | Pseudomonas aeruginosa | - | [1] |
| Aniline derivatives | Escherichia coli | - | [1] |
| Compound 14a | Gram-positive & Gram-negative | - | [15] |
| Compound 14b | Gram-positive & Gram-negative | - | [15] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of 1,3,4-oxadiazole derivatives, the following diagrams have been generated using the DOT language.
Signaling Pathway of VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-oxadiazole derivatives.
General Experimental Workflow for Synthesis and Biological Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
Conclusion
The foundational research on 1,3,4-oxadiazole derivatives has established this heterocyclic core as a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued prominence in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and expand upon the rich chemistry and pharmacology of 1,3,4-oxadiazole derivatives. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 8. oaji.net [oaji.net]
- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,4 Oxadiazole: An emerging scaffold to target different growth factors and kinases – The ScienceIN Publishing [pubs.thesciencein.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. chemmethod.com [chemmethod.com]
Preliminary Biological Screening of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide
Introduction
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4] The versatile nature of this core has led to the development of numerous therapeutic agents. This guide focuses on a specific derivative, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, and outlines a comprehensive preliminary biological screening strategy to evaluate its potential as a therapeutic candidate. The presence of a butyl group at the 5-position of the oxadiazole ring and an aniline moiety at the 2-position suggests the potential for diverse biological interactions.
Predicted Biological Activities and Screening Protocols
Based on the known biological profile of structurally related 1,3,4-oxadiazole derivatives, a preliminary screening of this compound should encompass anticancer, antimicrobial, antifungal, and anti-inflammatory assays.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], and HeLa [cervical]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Predicted Anticancer Activity Data
The following table presents hypothetical IC50 values for this compound against various cancer cell lines, extrapolated from data on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs.[5]
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| HCT-116 | Colon Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| K-562 | Leukemia | 12.1 |
| MDA-MB-435 | Melanoma | 9.7 |
Antimicrobial and Antifungal Activity
1,3,4-oxadiazole derivatives are known to possess significant antibacterial and antifungal properties.[2][8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
-
Preparation of Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth to a standardized turbidity.
-
Agar Plate Inoculation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is inoculated with the microbial suspension and poured into sterile Petri plates.
-
Well Preparation: Once the agar solidifies, wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A solution of this compound at a known concentration is added to the wells. A solvent control and a positive control (standard antibiotic or antifungal agent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.
Predicted Antimicrobial and Antifungal Activity Data
The following table provides hypothetical zones of inhibition for this compound, based on studies of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.[8]
| Microorganism | Type | Predicted Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | 18 |
| Bacillus subtilis | Gram-positive Bacteria | 20 |
| Escherichia coli | Gram-negative Bacteria | 15 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 12 |
| Candida albicans | Fungus | 16 |
| Aspergillus niger | Fungus | 14 |
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects in preclinical models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), a subs-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Predicted Anti-inflammatory Activity Data
The following table shows hypothetical percentage inhibition of paw edema by this compound, based on findings for other 1,3,4-oxadiazole derivatives.[1]
| Time (hours) | Predicted % Inhibition of Edema (50 mg/kg) |
| 1 | 25 |
| 2 | 40 |
| 3 | 55 |
| 4 | 48 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preliminary biological screening of this compound.
Potential Signaling Pathway: NF-κB Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The preliminary biological screening outlined in this technical guide provides a foundational framework for evaluating the therapeutic potential of this compound. Based on the known activities of structurally similar compounds, this molecule is predicted to exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer standardized methods for an initial assessment.
Positive results from this preliminary screening would warrant further investigation, including:
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen analogs of the lead compound to optimize its activity and selectivity.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the compound in animal models.
The exploration of novel 1,3,4-oxadiazole derivatives like this compound holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. antimicrobial-activity-of-1-3-4-oxadiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,3,4-Oxadiazole Core: A Historical and Synthetic Guide for Drug Discovery
An Introduction to a Privileged Scaffold
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms that has emerged as a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this scaffold is a recurring motif in a multitude of pharmacologically active compounds.[1] Its significance stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] From antiviral and anticancer agents to materials science applications, the journey of the 1,3,4-oxadiazole from its initial synthesis to its current status is a testament to its remarkable versatility.
The Genesis: Discovery and Early Synthesis
The history of the unsubstituted 1,3,4-oxadiazole ring begins in 1965 with the work of C. Ainsworth.[2][3][4] The first successful synthesis was achieved through the thermolysis of formylhydrazone ethylformate at atmospheric pressure.[2][3] This foundational discovery opened the door for chemists to explore the derivatization of this novel heterocyclic system, unlocking the potential that would be realized in the decades to follow.
The Evolution of a Scaffold: A Timeline of Synthetic Methodologies
The synthetic routes to substituted 1,3,4-oxadiazoles have evolved significantly since Ainsworth's initial discovery. Early methods relied on harsh reagents and conditions, while modern approaches prioritize efficiency, safety, and functional group tolerance. The primary strategies have historically centered on two key approaches: the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, a key intermediate in the development of various pharmacologically active agents. The synthesis is a multi-step process commencing with the formation of 4-nitrobenzohydrazide, followed by acylation, cyclodehydration to the 1,3,4-oxadiazole ring, and concluding with the selective reduction of the nitro group. This protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amides and esters, which can enhance pharmacokinetic properties. Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol details a reliable and efficient synthetic route.
Experimental Protocols
The synthesis of this compound is accomplished in three primary stages, as depicted in the workflow diagram below. The key steps are:
-
Synthesis of 4-Nitrobenzohydrazide (2): Esterification of 4-nitrobenzoic acid followed by hydrazinolysis.
-
Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4): Acylation of 4-nitrobenzohydrazide with valeryl chloride to form the diacylhydrazine intermediate (3), followed by cyclodehydration.
-
Synthesis of this compound (5): Selective reduction of the nitro-substituted oxadiazole derivative.
-
Materials: 4-Nitrobenzoic acid (1), Ethanol, Sulfuric acid, Hydrazine hydrate.
-
Procedure:
-
To a solution of 4-nitrobenzoic acid (1) (16.7 g, 0.1 mol) in ethanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise with cooling.
-
Reflux the mixture for 16-24 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water (300 mL) and neutralize with a saturated sodium bicarbonate solution to precipitate the ethyl 4-nitrobenzoate.
-
Filter the solid, wash with water, and dry.
-
To the crude ethyl 4-nitrobenzoate, add ethanol (100 mL) and hydrazine hydrate (80%, 15 mL).
-
Reflux the mixture for 12 hours.[1]
-
After cooling, the precipitated 4-nitrobenzohydrazide (2) is filtered, washed with cold ethanol, and dried.
-
-
Materials: 4-Nitrobenzohydrazide (2), Valeryl chloride, Pyridine, Phosphoryl chloride (POCl₃).
-
Procedure:
-
Suspend 4-nitrobenzohydrazide (2) (9.75 g, 0.05 mol) in a suitable solvent such as dichloromethane or THF in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine (4.0 mL, 0.05 mol) to the suspension.
-
Add valeryl chloride (6.0 g, 0.05 mol) dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours to form the N'-pentanoyl-4-nitrobenzohydrazide intermediate (3).
-
The intermediate can be isolated or used directly in the next step.
-
To the reaction mixture containing the intermediate (3), add phosphoryl chloride (15 mL) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The resulting precipitate, 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4), is filtered, washed thoroughly with water until neutral, and then recrystallized from ethanol.
-
-
Materials: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4), Sodium borohydride (NaBH₄), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Methanol.
-
Procedure:
-
Dissolve 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (4) (4.94 g, 0.02 mol) in methanol (100 mL).
-
Add tin(II) chloride dihydrate (18.0 g, 0.08 mol) to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride (3.0 g, 0.08 mol) portion-wise over 30 minutes.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. The progress of the reduction can be monitored by TLC.[2]
-
Once the reaction is complete, pour the mixture into ice-cold water (300 mL) and make it alkaline (pH 8-9) with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product, this compound (5), can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
The following table summarizes the expected yields and key physical properties of the synthesized compounds based on literature data for analogous compounds.
| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |
| 2 | 4-Nitrobenzohydrazide | C₇H₇N₃O₃ | 181.15 | White solid | 85-95 | 210-212 |
| 4 | 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₂H₁₃N₃O₃ | 247.25 | Pale yellow solid | 70-85 | 118-120 |
| 5 | This compound | C₁₂H₁₅N₃O | 217.27 | White to off-white solid | 75-90 | 135-137 |
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons (two doublets in the range of 6.7-7.9 ppm), the amino group (a broad singlet), and the butyl chain (a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the oxadiazole ring, and two multiplets for the other two methylene groups).
-
¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the oxadiazole ring, and the butyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3450 cm⁻¹), C=N stretching of the oxadiazole ring, and C-O-C stretching.[2]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound.
Experimental Workflow and Signaling Pathways
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphoryl chloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
Conclusion
The protocol described herein provides a detailed and efficient method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development applications. The final compound is a versatile intermediate for the synthesis of novel bioactive molecules.
References
The Medicinal Chemistry of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline: A Scion of a Versatile Pharmacophore
Application Note
The compound 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2] This class is recognized for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, contributing to its ability to interact with various biological targets and its favorable pharmacokinetic profile. While specific research on the 5-butyl substituted aniline derivative is limited in publicly available literature, the extensive investigation of analogous compounds provides a strong basis for predicting its therapeutic potential and guiding future research.
Derivatives of 1,3,4-oxadiazole have demonstrated potent anticancer activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of crucial cellular pathways, such as tyrosine kinases or the induction of apoptosis.[6] Furthermore, the anti-inflammatory properties of 1,3,4-oxadiazole derivatives are well-documented, with studies showing inhibition of key inflammatory mediators.[7][8][9] The antibacterial and antifungal activities are also prominent, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, as well as different fungal strains.[10][11][12]
This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It includes detailed protocols for the synthesis and biological evaluation of this compound, along with a summary of the biological activities of analogous 1,3,4-oxadiazole derivatives.
Quantitative Data on Related 1,3,4-Oxadiazole Derivatives
The following tables summarize the biological activities of various 1,3,4-oxadiazole derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound Reference | Cell Line | Activity | IC50 (µM) |
| 7d[5] | MCF-7 (Breast Cancer) | Cytotoxicity | 3.69 |
| 7b[5] | MCF-7 (Breast Cancer) | Cytotoxicity | 6.74 |
| VIb-d (Isatin hybrids)[13] | HeLa (Cervical Cancer) | Cytotoxicity | 10.64 - 33.62 |
| 4s[4] | MDA-MB-435 (Melanoma) | Growth Inhibition | GP = 15.43% |
| 4u[4] | MDA-MB-435 (Melanoma) | Growth Inhibition | GP = 6.82% |
*GP = Growth Percent
Table 2: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound Reference | Assay | Activity | Inhibition (%) |
| 12a (CI-986)[7] | 5-Lipoxygenase (LO) Inhibition | IC50 = 2.8 µM | - |
| 12a (CI-986)[7] | Cyclooxygenase (CO) Inhibition | IC50 = 0.8 µM | - |
| OSD[9] | Carrageenan-induced paw edema | 100 mg/kg | 60% |
| OPD[9] | Carrageenan-induced paw edema | 100 mg/kg | 32.5% |
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Reference | Microorganism | Activity | MIC (µg/mL) |
| 29[10] | S. aureus ATCC 43300 | Antibacterial | 15.62 |
| 13[14] | S. aureus | Antibacterial | 0.5 |
| 4t, 4i, 4p, 4c (Cholic acid hybrids)[12] | S. aureus | Antibacterial | 31 - 70 |
| 4p (Cholic acid hybrid)[12] | B. subtilis | Antibacterial | 70 |
Experimental Protocols
The following are detailed methodologies for the synthesis and key biological evaluations of this compound, adapted from established protocols for similar compounds.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride
-
Valeryl chloride (Pentanoyl chloride)
-
Hydrazine hydrate
-
Phosphorus oxychloride
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification of 4-Aminobenzoic Acid: A solution of 4-aminobenzoic acid in ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 4-aminobenzoate.
-
Formation of Hydrazide: The resulting ester is refluxed with an excess of hydrazine hydrate in ethanol to produce 4-aminobenzohydrazide.
-
Acylation of Hydrazide: 4-Aminobenzohydrazide is treated with valeryl chloride in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine) to form N'-valeryl-4-aminobenzohydrazide.
-
Cyclodehydration: The N'-valeryl-4-aminobenzohydrazide is refluxed in phosphorus oxychloride until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is a standard method to evaluate the acute anti-inflammatory activity of a compound in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% w/v in normal saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are divided into groups: a control group, a standard drug group, and one or more test compound groups.
-
Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
The following diagrams illustrate the general synthetic pathway for this compound and a potential workflow for screening its biological activity.
Caption: General synthesis pathway for this compound.
Caption: Workflow for the biological evaluation of novel oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a versatile chemical intermediate featuring a core 1,3,4-oxadiazole heterocycle linked to an aniline moiety. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the aniline group provides a reactive handle for a variety of chemical transformations, making this compound a valuable building block in the synthesis of novel bioactive molecules and functional materials. The butyl group contributes to the molecule's lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug design.
These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for its synthesis and subsequent derivatization, and insights into the potential biological mechanisms of its derivatives.
Data Presentation
Table 1: Synthesis of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines
| Alkyl Group | Yield (%) | Melting Point (°C) | Reference |
| Butyl | 91% | 103-104 | Malinowski et al., 2020 |
| Hexyl | 83% | 109-110 | Malinowski et al., 2020 |
| Pentadecyl | 88% | 103-104 | Malinowski et al., 2020 |
Table 2: Representative Spectroscopic Data for 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline
| Spectroscopy | Data | Reference |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.61 (d, 2H, J = 8.4 Hz, Ar), 6.66 (d, 2H, J = 8.4 Hz, Ar), 5.87 (s, 2H, NH₂), 2.85 (t, 2H, J = 7.2 Hz, CH₂), 1.70 (qui, 2H, J = 7.2 Hz, CH₂), 1.29−1.36 (m, 6H, CH₂), 0.86 (t, 3H, J = 7.2 Hz, CH₃) | Malinowski et al., 2020 |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 165.6, 164.9, 152.5, 128.0, 114.0, 110.5, 31.2, 28.4, 26.3, 25.0, 22.3, 14.2 | Malinowski et al., 2020 |
| IR (ATR) νₘₐₓ | 3446 (N-H), 3339 (N-H), 3219, 2940, 1738, 1588, 1497, 1319 (C-N), 1176 (C-O), 835 cm⁻¹ | Malinowski et al., 2020 |
| HRMS (C₁₄H₁₉N₃O+H⁺) | Calculated: 246.1606; Found: 246.1623 | Malinowski et al., 2020 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of the corresponding nitro-aromatic precursor.
Materials:
-
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
20% Sodium hydroxide (NaOH) solution
-
Chloroform
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and tin(II) chloride dihydrate in ethanol.
-
Stir the mixture at room temperature.
-
Allow the mixture to cool, then add a suspension of NaBH₄ in ethanol dropwise.
-
Agitate the mixture at room temperature for 1–3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, alkalize the mixture with a 20% NaOH solution.
-
Remove the resulting precipitate by filtration under reduced pressure.
-
Concentrate the filtrate using a rotary evaporator.
-
Extract the aqueous residue with chloroform (3 x 25 mL).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Schiff Bases from this compound
This protocol provides a general method for the condensation reaction with aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the product can be obtained by evaporating the solvent and purifying the residue by recrystallization.
Protocol 3: Synthesis of Amide Derivatives from this compound
This protocol outlines a general procedure for acylation with acid chlorides or coupling with carboxylic acids.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base (for acid chloride route)
-
Coupling agent (e.g., HATU, DCC) and base (e.g., DIPEA) (for carboxylic acid route)
Procedure (Acid Chloride Route):
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the acid chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Synthesis and Derivatization
Potential Anticancer Signaling Pathway Inhibition
Derivatives of 1,3,4-oxadiazoles have been investigated for their anticancer properties and have been shown to potentially inhibit key signaling pathways involved in tumor growth and survival.
NF-κB Signaling Pathway
VEGFR-2 Signaling Pathway
Disclaimer
The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The biological activities and mechanisms described are based on published research on related 1,3,4-oxadiazole derivatives and may not be directly applicable to all derivatives of this compound. Further research is necessary to confirm the specific properties of newly synthesized compounds.
Application Notes and Protocols for In Vitro Evaluation of 1,3,4-Oxadiazole Derivatives
These application notes provide detailed protocols for a range of common in vitro assays to evaluate the biological activities of 1,3,4-oxadiazole derivatives. The methodologies cover anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, catering to researchers in drug discovery and development.
Anticancer and Cytotoxicity Assays
1,3,4-oxadiazole derivatives are widely investigated for their potential as anticancer agents.[1][2] Their mechanisms of action often involve inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes and growth factors crucial for tumor progression.[3][4]
Data Summary: Cytotoxicity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 1,3,4-oxadiazole derivatives against different cancer cell lines.
| Compound ID/Series | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| AMK OX-12 | Hep-2 | MTT | 0.0007 (after 72h) | [5] |
| Compound 13 | HepG2 (Liver Cancer) | Cytotoxicity Test | < 5-Fluorouracil | [1] |
| Compound 36 | HepG2 (Liver Cancer) | Cytotoxicity Test | 30x stronger than 5-Fluorouracil | [1] |
| Compound 3e | MDA-MB-231 (Breast) | MTS | Potent Activity | [3] |
| Compounds 4f, 4i, 4k, 4l | A549 (Lung) | Cytotoxicity Test | 1.59 - 7.48 | [4] |
| Compound 4h | A549 (Lung) | Cytotoxicity Test | < 0.14 | [4] |
| Compound 5c | MCF-7 (Breast) | Antiproliferative | 1.1 | [6] |
| Compound 5c | HCT-116 (Colon) | Antiproliferative | 2.6 | [6] |
| Compound 5c | HepG2 (Liver) | Antiproliferative | 1.4 | [6] |
| Compound 19 | HT29 (Colon) | MTT | 0.78 | [7] |
| Compound 19 | HepG2 (Liver) | MTT | 0.26 | [7] |
Experimental Workflow: General In Vitro Screening
Caption: General workflow for in vitro screening of 1,3,4-oxadiazole derivatives.
Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
1,3,4-oxadiazole derivatives (test compounds)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing various concentrations of the compounds (e.g., 6.25 to 100 µM).[9] Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[9]
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.[8][9]
-
MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.[9]
-
Formazan Solubilization: Incubate for 4 hours at 37°C.[9] Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT cell viability assay.
Antimicrobial Assays
Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[10][11] Their evaluation typically involves determining the minimum concentration required to inhibit microbial growth or kill the microbes.
Data Summary: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4 - 16 | [12] |
| OZE-II | S. aureus | 4 - 16 | [12] |
| OZE-III | S. aureus | 8 - 32 | [12] |
| Compound 3i | P. aeruginosa | 400 - 600 | [13] |
| Compound 3i | B. subtilis | 400 - 600 | [13] |
| Compound 19a-c | E. coli, S. typhi | 3.9 - 31.25 (µM) | [6] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
1,3,4-oxadiazole derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)[12]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control[14]
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of this diluted inoculum to each well.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12]
Enzyme Inhibition Assays
The therapeutic potential of 1,3,4-oxadiazoles is often linked to their ability to inhibit specific enzymes involved in disease pathology, such as urease, cyclooxygenases (COX), and acetylcholinesterase (AChE).[14][15][16]
Data Summary: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound ID/Series | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Compound 4j | Urease | 1.15 | [14] |
| Thiourea (Standard) | Urease | 22.3 | [14] |
| Compound 6p | Acetylcholinesterase | 28.54 | [15] |
| Compound 2b | COX-1 | Potent Activity | [16] |
| Compound 4a | COX-2 | Potent Activity | [16] |
| Compound 20 | α-glucosidase | 460 ± 150 | [6] |
Protocol: Urease Inhibition Assay
This colorimetric assay measures the inhibition of urease, an enzyme implicated in infections by H. pylori.
Materials:
-
1,3,4-oxadiazole derivatives
-
Jack bean urease enzyme solution
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (Solution A: 0.5 g phenol, 2.5 mg sodium nitroprusside in 50 mL water)[15]
-
Alkali reagent (Solution B: 250 mg NaOH, 820 µL NaOCl in 50 mL water)[15]
-
Thiourea (standard inhibitor)[14]
-
96-well plate and plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 85 µL of urea solution, 10 µL of phosphate buffer, and 10 µL of the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding 15 µL of the urease enzyme solution.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[15]
-
Color Development: Stop the reaction and develop the color by adding 50 µL of Solution A and 50 µL of Solution B to each well. Incubate for another 30 minutes at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance at 625 nm. The amount of ammonia produced is proportional to the color intensity.
-
Data Analysis: Calculate the percentage of urease inhibition relative to the control (no inhibitor). Determine the IC₅₀ value.
Caption: Simplified workflow for an enzyme inhibition assay.
Antioxidant Assays
Reactive oxygen species (ROS) contribute to various diseases. 1,3,4-oxadiazole derivatives are often evaluated for their antioxidant potential by measuring their ability to scavenge free radicals.[17][18]
Data Summary: Antioxidant Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Series | Assay Type | IC₅₀ Value (µg/mL) | Reference |
| Ox-6f | DPPH Scavenging | 25.35 | [18] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 6.13 | [18] |
| Compound 14b | DPPH Scavenging | 15.15 | [6] |
| Phenolic 1,3,4-oxadiazoles | DPPH Scavenging | 13.59 - 22.17 (µM) | [17] |
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Materials:
-
1,3,4-oxadiazole derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (standard antioxidant)[18]
-
96-well plate and plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound dissolved in methanol at various concentrations.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity compared to a control (methanol + DPPH). Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[17]
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Anticancer Activity of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer properties. This document provides detailed application notes and experimental protocols for investigating the anticancer potential of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline and its related analogs. While specific data for this compound is not extensively available in public literature, the provided protocols and data on structurally related N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs offer a strong foundation for its evaluation. These compounds have demonstrated notable cytostatic and cytotoxic activities against various cancer cell lines. The proposed mechanism of action for some analogs involves the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.
Data Presentation: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogs
The following table summarizes the in vitro anticancer activity of several N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs against a panel of human cancer cell lines, as determined by the National Cancer Institute (NCI). The data is presented as the percentage of growth inhibition (GP) at a single concentration.
| Compound ID | Structure | Cancer Cell Line | Growth Percent (GP) |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 15.43 |
| K-562 (Leukemia) | 18.22 | ||
| T-47D (Breast Cancer) | 34.27 | ||
| HCT-15 (Colon Cancer) | 39.77 | ||
| 4u | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 6.82 |
| 4l | N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | A498 (Renal Cancer) | 76.62 |
| MALME-3M (Melanoma) | 77.96 | ||
| MOLT-4 (Leukemia) | 79.51 | ||
| 4h | N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | SR (Leukemia) | 82.94 |
| SK-MEL-2 (Melanoma) | 60.45 | ||
| MDA-MB-231/ATCC (Breast Cancer) | 67.42 | ||
| UO-31 (Renal Cancer) | 80.02 | ||
| MCF7 (Breast Cancer) | 82.97 | ||
| 4f | N-(4-Fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | SR (Leukemia) | 65.75 |
| 4a | N-Phenyl-5-phenyl-1,3,4-oxadiazol-2-amine | NCI-H522 (Non-Small Cell Lung Cancer) | 72.88 |
| 4c | N-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine | SR (Leukemia) | 76.67 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability and proliferation in response to the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or analog) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis (programmed cell death) in cancer cells treated with the test compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT, FlowJo).
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer activity screening.
Proposed Signaling Pathway Inhibition
Caption: Putative inhibition of the NF-κB signaling pathway.
Disclaimer: The information provided in these application notes is intended for research purposes only. The anticancer activity and specific mechanism of action of this compound have not been definitively established and require experimental validation. The protocols provided are general guidelines and may need to be optimized for specific cell lines and experimental conditions.
Application Notes and Protocols for Antimicrobial Screening of Aniline-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of aniline-oxadiazole compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial effects. The following sections detail established screening methods, present quantitative data from relevant studies, and provide step-by-step experimental protocols to guide researchers in the evaluation of these promising compounds.
Data Presentation: Antimicrobial Activity of Aniline-Oxadiazole and Related Oxadiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various aniline-oxadiazole and other substituted oxadiazole derivatives against common Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible microbial growth.
Table 1: Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
| Compound ID/Reference | Aniline/Oxadiazole Derivative Structure/Substitution | Bacterial Strain | MIC (µg/mL) |
| Oxadiazole 1 [1] | Phenol ring attached to oxadiazole | S. aureus (MRSA, 210 strains) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Oxadiazole 2 [1] | Indole ring replacing phenol | S. aureus (MRSA, 210 strains) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Oxadiazole 3 (ND-421) [1] | Indole ring replacing phenol | S. aureus (MRSA, 210 strains) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Oxadiazole 4 [1] | Pyrazole ring attached to oxadiazole | S. aureus (MRSA, 210 strains) | MIC₅₀: 1, MIC₉₀: 4 |
| Compound 22a [2] | 2-Acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 |
| Compound 22b/c [2] | 2-Acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | 0.78 |
| Norfloxacin derivative 4a-c [2] | Norfloxacin with 1,3,4-oxadiazole ring | S. aureus | 1-2 |
| Norfloxacin derivative 4a-c [2] | Norfloxacin with 1,3,4-oxadiazole ring | Methicillin-resistant S. aureus (MRSA) | 0.25-1 |
| Compound 19 [2] | 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole with quinolin-4-yl substituent | S. epidermidis | 0.48 |
| Compound 43 [3] | 3-substituted 5-amino 1,2,4-oxadiazole | Staphylococcus aureus | 0.15 |
| Compound 13 [4] | 1,3,4-oxadiazole with pentafluorosulfanyl substituent | S. aureus (multidrug-resistant) | MIC₉₀: 0.5 |
| Compound 13 [4] | 1,3,4-oxadiazole with pentafluorosulfanyl substituent | S. epidermidis | MIC₉₀: 1 |
| Compound 1771 [4] | 1,3,4-oxadiazole based compound | S. aureus | 4-16 |
| Compound 1771 [4] | 1,3,4-oxadiazole based compound | S. epidermidis | 8-16 |
| Compound 12a,b, 17a,b [5] | Mono-cationic Pyridinium 1,2,4-Oxadiazoles | S. aureus | Moderate activity |
| Compound 27, 28a,b [5] | Bi-cationic Pyridinium 1,2,4-Oxadiazoles | S. aureus | 0.25 |
Table 2: Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli)
| Compound ID/Reference | Aniline/Oxadiazole Derivative Structure/Substitution | Bacterial Strain | MIC (µg/mL) |
| Compound 14a, 14b [2] | 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety | P. aeruginosa | 0.2 |
| Compound 14a, 14b [2] | 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety | E. coli | 0.4 |
| Compound 43 [3] | 3-substituted 5-amino 1,2,4-oxadiazole | Salmonella schottmulleri | 0.05 |
| Compound 43 [3] | 3-substituted 5-amino 1,2,4-oxadiazole | Pseudomonas aeruginosa | 7.8 |
| Compound 43 [3] | 3-substituted 5-amino 1,2,4-oxadiazole | Proteus vulgaris | 9.4 |
| Compound 43 [3] | 3-substituted 5-amino 1,2,4-oxadiazole | Escherichia coli | 0.05 |
| Compound 27 [5] | Bi-cationic Pyridinium 1,2,4-Oxadiazole | E. coli | 0.5 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below. These protocols are based on established methods and can be adapted for the specific aniline-oxadiazole compounds under investigation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of aniline-oxadiazole compounds using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
Aniline-oxadiazole compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB), or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the aniline-oxadiazole compound in sterile DMSO to a high concentration (e.g., 10 mg/mL or as solubility permits). Most synthetic heterocyclic compounds are soluble in DMSO.[6][7]
-
Further dilute this stock solution in sterile MHB to achieve the desired starting concentration for the assay. Ensure the final DMSO concentration in the wells is low (typically ≤1%) to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (containing MHB and bacterial inoculum but no compound).
-
Well 12 will serve as a sterility control (containing MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Protocol 2: Agar Well Diffusion Assay
This method is a preliminary screening tool to assess the antimicrobial activity of the compounds by measuring the zone of inhibition.
Materials:
-
Aniline-oxadiazole compounds
-
DMSO (sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Micropipettes and sterile tips
-
Positive control antibiotic discs or solution
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of an MHA plate to create a uniform bacterial lawn.[8]
-
-
Preparation of Wells:
-
Allow the inoculated plate to dry for a few minutes.
-
Using a sterile cork borer (e.g., 6 mm in diameter), create wells in the agar.[8]
-
-
Application of Compounds:
-
Prepare solutions of the aniline-oxadiazole compounds in DMSO at a known concentration (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.
-
In separate wells, add a positive control antibiotic and a negative control (DMSO alone).
-
-
Incubation:
-
Allow the plates to stand for a short period (e.g., 30 minutes) to allow for diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each well using calipers or a ruler. The diameter is reported in millimeters (mm).
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent that kills the bacteria.
Materials:
-
Results from the MIC assay (96-well plate)
-
Sterile MHA plates
-
Sterile pipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) of the broth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth (or a 99.9% reduction in the initial inoculum) on the MHA plate.
-
Visualizations
The following diagrams illustrate the workflows for antimicrobial screening and the logical relationships in the experimental process.
General workflow for antimicrobial screening of novel compounds.
Workflow for MIC and MBC determination.
References
- 1. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
Application Notes and Protocols for the Scalable Production of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis and considerations for the scale-up of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. This compound is a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process involving the formation of a nitro-substituted oxadiazole intermediate, followed by its reduction to the target aniline. This protocol includes detailed experimental procedures, quantitative data, safety precautions, and diagrams to ensure clarity and reproducibility.
Introduction
The 1,3,4-oxadiazole moiety is a prevalent scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The presented protocol is designed for high yield and purity, with considerations for future large-scale production.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process, starting from valeryl hydrazide and 4-nitrobenzoyl chloride to first form the N,N'-diacylhydrazine precursor. This is followed by cyclization to the nitro-oxadiazole intermediate and subsequent reduction of the nitro group.
Application Notes and Protocols: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline in materials science, with a focus on its application in organic electronics. The protocols described are based on established methodologies for similar 1,3,4-oxadiazole derivatives and can be adapted for this specific compound.
Overview of this compound
This compound is a heterocyclic aromatic compound. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which facilitates efficient electron transport.[1] The aniline group provides a site for further chemical modification, allowing for the tuning of its electronic and physical properties. The butyl group enhances solubility in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices.
Derivatives of 1,3,4-oxadiazole are well-regarded for their thermal stability, and luminescent and electron-transporting properties, making them excellent candidates for use in organic light-emitting diodes (OLEDs).[1][2]
Potential Applications in Materials Science
The primary application of this compound in materials science is expected to be in the field of organic electronics, particularly in OLEDs.
-
Electron Transport Layer (ETL) in OLEDs: The electron-deficient oxadiazole core makes this molecule a promising candidate for an electron transport material. In a typical OLED architecture, the ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency and stability.[1]
-
Host Material for Phosphorescent Emitters: Due to their relatively high triplet energies, oxadiazole derivatives can serve as host materials for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs), preventing energy back-transfer from the guest to the host.
-
Hole Blocking Layer (HBL) in OLEDs: By effectively transporting electrons while blocking holes, this material can be used as a hole-blocking layer, confining the electron-hole recombination to the emissive layer and thus enhancing the efficiency of the device.
-
Building Block for Conjugated Polymers: The aniline functional group can be used as a monomer for the synthesis of novel conjugated polymers with tailored optoelectronic properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Physicochemical and Optoelectronic Properties
While specific experimental data for this compound is limited in the public domain, the following tables summarize typical properties of analogous 1,3,4-oxadiazole derivatives used in materials science. These values provide a reasonable estimate of the expected performance of the target compound.
Table 1: General Physicochemical Properties of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines
| Property | Value | Reference Compound |
| Molecular Formula | C₁₂H₁₅N₃O | This compound |
| Molecular Weight | 217.27 g/mol | This compound |
| Melting Point | 103-104 °C | This compound |
Table 2: Representative Optoelectronic Properties of Oxadiazole-Based Materials
| Property | Value | Reference Compound |
| HOMO Energy Level | -5.36 eV to -6.5 eV | Generic Oxadiazole Derivatives |
| LUMO Energy Level | -2.05 eV to -3.2 eV | Generic Oxadiazole Derivatives |
| Electron Mobility | 10⁻⁶ to 10⁻⁴ cm²/Vs | PBD and other oxadiazole derivatives[1] |
| Photoluminescence (PL) Quantum Yield | 0.20 to 0.62 (in solution) | 2-Aryl-5-butyl-1,3,4-oxadiazoles |
Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are critical for determining the energy barriers for charge injection in electronic devices. The values presented are typical ranges for this class of compounds and may vary based on the specific molecular structure and measurement conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. The synthesis is a two-step process starting from 4-nitrobenzoic acid.
Step 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Step 2: Reduction to this compound
This protocol is based on a reported procedure for the reduction of the nitro group to an amine.
Materials:
-
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
20% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, combine 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (11.3 g, 0.05 mol).
-
Add ethanol (40 mL) and heat the mixture with stirring until a homogeneous solution is obtained.
-
Allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a suspension of NaBH₄ (0.5 g, 13 mmol) in ethanol (25 mL).
-
Add the NaBH₄ suspension dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully add 20% NaOH solution to make the mixture alkaline.
-
A precipitate will form. Remove the precipitate by filtration under reduced pressure.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The crude product can be further purified by column chromatography or recrystallization.
Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a multilayer OLED using vacuum thermal evaporation, where this compound could be used as the electron transport layer.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., TAPC)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (e.g., Alq₃ doped with a fluorescent or phosphorescent guest)
-
Electron Transport Layer (ETL) material: this compound
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s. A typical device structure would be:
-
HIL (e.g., TAPC, 30 nm)
-
HTL (e.g., NPB, 20 nm)
-
EML (e.g., Alq₃:dopant, 30 nm)
-
ETL (this compound, 20 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Remove the fabricated device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A typical multilayer OLED device structure.
References
techniques for functionalizing the aniline group in the compound
Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The ability to selectively functionalize the aniline core—either at the nitrogen atom or on the aromatic ring—is crucial for modulating the physicochemical and pharmacological properties of drug candidates, including their metabolic stability, receptor selectivity, and overall efficacy.
This document provides detailed application notes and experimental protocols for key aniline functionalization techniques relevant to researchers in drug discovery and development.
N-Acylation of Aniline
Application Notes
N-Acylation is a fundamental transformation for the aniline group, primarily utilized for two key purposes in drug development. Firstly, it serves to synthesize N-aryl amides, a common functional group in many bioactive molecules such as the analgesic paracetamol. Secondly, and critically, acylation is employed as a robust protecting group strategy.[2] The free amino group (-NH₂) is a powerful ortho-, para-director and strongly activates the aromatic ring, often leading to undesirable side reactions like polysubstitution during electrophilic aromatic substitution (EAS) or oxidation.[3]
By converting the amine to an amide (e.g., an acetamide), its activating effect is moderated because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. This deactivation allows for more controlled and selective downstream reactions, such as monohalogenation.[3] The acetyl group can typically be removed via acid or base hydrolysis to regenerate the free amine after the desired modification has been achieved.[4]
Experimental Protocols
Protocol 1: Classical Acetylation using Acetic Anhydride
This protocol describes the synthesis of acetanilide from aniline using acetic anhydride and a sodium acetate buffer.[2]
-
Dissolution: In a 50 mL conical flask, dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.[2]
-
Reagent Preparation: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[2]
-
Reaction: To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix. Immediately add the sodium acetate solution to initiate the precipitation of acetanilide.[2]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[2]
-
Purification: Wash the crude product with cold water and recrystallize from 95% ethanol to obtain pure acetanilide.[2]
Protocol 2: Microwave-Assisted Green Synthesis
This protocol offers an efficient and environmentally friendly microwave-assisted method for producing acetanilide without a catalyst.[5]
-
Mixing: In a glass microwave tube, combine 2.3 g of aniline and 9 mL of glacial acetic acid.[5]
-
Irradiation: Place the tube in a microwave reactor and irradiate at 480 MHz for 7 minutes.[5]
-
Precipitation: After irradiation, carefully pour the hot reaction mixture drop-by-drop into a beaker containing 30 mL of ice-cold water while stirring vigorously. Shining crystals of acetanilide will precipitate.[5]
-
Isolation: Collect the crystals using a Buchner funnel and wash with cold water.[5]
-
Purification: Dry the product and recrystallize from 50% ethanol.[5]
Data Summary
| Method | Acylating Agent | Catalyst/Base | Solvent | Time | Temperature | Yield | Reference |
| Classical | Acetic Anhydride | HCl, NaOAc | Water | ~15-30 min | Room Temp -> Ice Bath | High | [2] |
| Microwave | Glacial Acetic Acid | None | Acetic Acid | 7 min | Microwave (480 MHz) | High | [5] |
| PTC | Acetyl Chloride | K₂CO₃, TBAB | DMF | 10-15 min | Room Temp | ~95% | [6] |
Workflow Diagram
Caption: Workflow for controlled monohalogenation of aniline.
N-Arylation (Cross-Coupling Reactions)
Application Notes
The formation of a carbon-nitrogen bond between an aniline and an aryl group is one of the most important reactions in modern medicinal chemistry. The resulting diarylamine scaffolds are prevalent in pharmaceuticals and functional materials.[7] Two main palladium- or copper-catalyzed cross-coupling reactions have become standard methods: the Buchwald-Hartwig Amination and the Chan-Lam Coupling.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction between an aryl halide (or triflate) and an amine.[7][8] It is highly versatile, but often requires an inert atmosphere, specialized phosphine ligands, and a strong base (e.g., NaOt-Bu), which can limit its functional group tolerance.[9][10]
-
Chan-Lam Coupling: This reaction utilizes a copper catalyst to couple an amine with an aryl boronic acid.[11][12] A key advantage is that it can often be conducted at room temperature and is tolerant of air and moisture, making it operationally simpler than many palladium-catalyzed systems.[11][13]
Choosing between these methods often depends on substrate scope, functional group compatibility, and scalability requirements.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol details the coupling of 4-chlorotoluene with morpholine using a palladium/XPhos catalyst system.
-
Catalyst Preparation: In a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 1.5 mol%), XPhos ligand (60 mg, 3.0 mol%), sodium tert-butoxide (811 mg, 2.0 equiv.), and 5 mL of degassed toluene.
-
Stirring: Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorotoluene (0.5 mL, 1.0 equiv.) and morpholine (0.55 mL, 1.5 equiv.) to the flask.
-
Reaction: Stir the resulting mixture at reflux for 6 hours, monitoring by GC or TLC.
-
Workup: Cool the reaction to room temperature and quench with 10 mL of water. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 9:1) to yield the N-arylated product.
Protocol 2: Chan-Lam N-Arylation
This protocol describes a general copper-catalyzed N-arylation of a heterocyclic amine with an aryl boronic acid.[11]
-
Mixing: To a flask open to the air, add the amine (1.0 equiv.), aryl boronic acid (1.1 equiv.), and copper(II) acetate (1.0 equiv.).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or methanol.
-
Additives (if needed): A base such as pyridine or triethylamine (2.0 equiv.) is often added to facilitate the reaction.[14]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction may take several hours to days to reach completion. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride to remove copper salts.
-
Purification: Dry the organic layer and concentrate. Purify the residue by column chromatography.
Data Summary
| Reaction | Catalyst | Ligand | Coupling Partner | Base | Conditions | Advantages | Reference |
| Buchwald-Hartwig | Pd(0) or Pd(II) | Phosphines (e.g., XPhos, BINAP) | Aryl Halide/Triflate | Strong (NaOt-Bu) | Inert atm., 25-100 °C | Broad scope, high yields | [7][9] |
| Chan-Lam | Cu(OAc)₂ | Pyridine (often) | Aryl Boronic Acid | Mild (Pyridine, Et₃N) | Air, Room Temp | Operationally simple, air-tolerant | [11][12] |
Workflow Diagram
Caption: Experimental workflow for a typical cross-coupling reaction.
Diazotization and Subsequent Reactions
Application Notes
The conversion of a primary aromatic amine to a diazonium salt (Ar-N₂⁺) is a cornerstone of aromatic chemistry.[3] This is achieved by treating an acidic solution of the aniline with sodium nitrite (NaNO₂) at low temperatures (0-5 °C) to generate nitrous acid in situ.[15] Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen moiety is an excellent leaving group (N₂ gas), allowing it to be displaced by a wide range of nucleophiles.[16] Due to their instability and potentially explosive nature, diazonium salts are almost always generated and used immediately without isolation.[17]
The two major pathways for diazonium salts are:
-
Replacement Reactions: The -N₂⁺ group is replaced by a nucleophile. Notable examples include the Sandmeyer reaction (using Cu(I) salts to introduce -Cl, -Br, -CN) and the Balz-Schiemann reaction (thermal decomposition of ArN₂⁺BF₄⁻ to introduce -F).[18][19][20]
-
Coupling Reactions: The nitrogen atoms are retained, and the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring (like another aniline or a phenol) to form brightly colored azo compounds (Ar-N=N-Ar').[15]
Experimental Protocols
Protocol 1: Sandmeyer Reaction to Synthesize an Aryl Chloride
This protocol describes the conversion of p-toluidine to 4-chlorotoluene.[21]
-
Diazotization:
-
In a 125 mL Erlenmeyer flask, dissolve 2.7 g of p-toluidine in 7.5 mL of concentrated HCl and 7.5 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.8 g of sodium nitrite in 5 mL of water, keeping the temperature below 10 °C. The diazonium salt solution is now ready for immediate use.[21]
-
-
Catalyst Preparation:
-
In a separate flask, prepare copper(I) chloride by reducing a solution of copper(II) sulfate with NaCl and NaHSO₃.[21]
-
-
Sandmeyer Reaction:
-
Isolation & Purification:
-
Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with NaOH solution and then water, dry over a suitable drying agent, and remove the solvent.
-
Purify the resulting crude 4-chlorotoluene by distillation.
-
Protocol 2: Balz-Schiemann Reaction in Continuous Flow
This protocol describes a modern, safer approach for synthesizing aryl fluorides that avoids the isolation of potentially hazardous diazonium salts.[22][23]
-
Stream Preparation: Prepare three separate feed solutions:
-
Feed A: The aryl amine dissolved in an appropriate solvent (e.g., ethanol/water).
-
Feed B: An aqueous solution of sodium nitrite.
-
Feed C: An aqueous solution of tetrafluoroboric acid (HBF₄).
-
-
Diazotization: Use pumps to deliver Feeds A, B, and C into a microreactor or coil reactor maintained at low temperature (e.g., 10 °C) with a specific residence time (e.g., 10 minutes) to form the ArN₂⁺BF₄⁻ intermediate in solution.[23]
-
Fluorination: Directly pump the output from the first reactor into a second, heated reactor (e.g., 60 °C) with a very short residence time (e.g., 5-10 seconds). Thermal decomposition occurs, releasing N₂ and forming the aryl fluoride.[23]
-
Collection & Workup: The product stream is collected, quenched, and subjected to standard extraction and purification procedures. This method dramatically reduces reaction time and improves safety for scale-up.[23]
Data Summary
| Reaction | Reagents | Product Functional Group | Key Features | Reference |
| Sandmeyer (Cl) | NaNO₂, HCl, CuCl | -Cl | Classic method for chloroarenes | [16][17] |
| Sandmeyer (Br) | NaNO₂, HBr, CuBr | -Br | Classic method for bromoarenes | [16][19] |
| Sandmeyer (CN) | NaNO₂, H⁺, CuCN | -CN | Synthesis of aryl nitriles | [16] |
| Balz-Schiemann | NaNO₂, HBF₄, then heat | -F | Classic method for fluoroarenes | [20][22] |
| Azo Coupling | NaNO₂, HCl, then Ar'-OH/NH₂ | -N=N-Ar' | Forms azo dyes | [15] |
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Experiment 8Acetylation of Aniline /Acylation ef | Chegg.com [chegg.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. CHAN LAM COUPLING | PPTX [slideshare.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Solved EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ | Chegg.com [chegg.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 20. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 23. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, helping users to identify and resolve problems to improve reaction yield and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Final Product | Incomplete cyclization of the diacylhydrazine intermediate. | - Ensure anhydrous conditions, as water can inhibit the cyclodehydration step. - Increase the reaction temperature or prolong the reaction time. - Use a more potent dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuryl fluoride (SO₂F₂).[1] |
| Ineffective reduction of the nitro group. | - For the reduction of the nitro intermediate, ensure the reducing agent (e.g., sodium sulfide nonahydrate or SnCl₂/NaBH₄) is fresh and active.[2][3] - Adjust the stoichiometry of the reducing agent. | |
| Degradation of starting materials or product. | - Some reagents for 1,3,4-oxadiazole synthesis can be harsh; consider milder, modern methods if degradation is suspected.[4][5] | |
| Formation of Multiple Byproducts | Side reactions due to harsh dehydrating agents. | - Switch to a milder cyclization reagent.[5] - Optimize the reaction temperature; lower temperatures may reduce byproduct formation. |
| The intermediate acylhydrazone is not fully converted. | - Oxidative cyclization methods can sometimes be more efficient.[6] - Ensure the correct stoichiometry of the oxidizing agent. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Adjust the stoichiometry of reactants if one is consistently left over. |
| The product is contaminated with the diacylhydrazine intermediate. | - Optimize the cyclodehydration step (see "Low or No Yield"). - The crude product may require purification by column chromatography.[7] | |
| Inconsistent Results | Variability in reagent quality. | - Use high-purity, anhydrous solvents and reagents. |
| Reaction conditions are not precisely controlled. | - Maintain consistent temperatures using an oil bath and ensure efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route involves a two-step process. The first step is the cyclodehydration of 4-nitrobenzoic acid and valeryl hydrazide to form 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The second step is the reduction of the nitro group to an amine, yielding the final product.[3]
Q2: Which dehydrating agents are most effective for the cyclization step?
A2: Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this type of cyclization.[7][8] Other reagents, such as sulfuryl fluoride (SO₂F₂), have also been reported to be effective under milder conditions.[1]
Q3: I am observing the diacylhydrazine intermediate as the main product. How can I promote cyclization to the oxadiazole?
A3: The formation of the diacylhydrazine is a common intermediate stage. To encourage cyclization, you can increase the reaction temperature, extend the reaction time, or use a stronger dehydrating agent. Ensuring completely anhydrous conditions is also critical.
Q4: What are the best practices for the reduction of the nitro group to the aniline?
A4: A reliable method for this reduction is the use of sodium sulfide nonahydrate in a mixed solvent system like 1,4-dioxane and water, which has been shown to give good yields.[2] Another effective method is the use of sodium borohydride with tin(II) chloride dihydrate.[3] It is important to use fresh reducing agents for optimal results.
Q5: Can microwave-assisted synthesis be used to improve the yield and reaction time?
A5: Yes, microwave-assisted synthesis has been successfully used for the formation of 1,3,4-oxadiazoles and can significantly reduce reaction times and, in some cases, improve yields.[6][9][10]
Experimental Protocols
Protocol 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
In a round-bottom flask, combine 4-nitrobenzoic acid (1 equivalent) and valeryl hydrazide (1 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the mixture at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 10 minutes, then heat at 80-90 °C for 4-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting solid, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve the 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) in a suitable solvent such as 1,4-dioxane.[2]
-
In a separate flask, dissolve sodium sulfide nonahydrate (2.5-3 equivalents) in water.[2]
-
Add the sodium sulfide solution to the solution of the nitro compound.
-
Heat the reaction mixture at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. jetir.org [jetir.org]
Technical Support Center: Purification of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound and similar 1,3,4-oxadiazole derivatives are column chromatography and recrystallization.[1][2] For highly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: My final product is a brown solid or oil. Is this expected? How can I obtain a colorless or off-white product?
A2: Yes, the synthesis of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines can yield a brown solid.[3] Color impurities can often be removed. During recrystallization, you can add activated charcoal to the hot solution to adsorb colored impurities before the filtration step. For column chromatography, ensuring good separation between your product and more polar, colored baseline impurities is key.
Q3: What is the expected melting point for pure this compound?
A3: The reported melting point for this compound is 103–104 °C.[3] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is the most effective tool for monitoring purification.[1][4][5] It helps in selecting the right solvent system for column chromatography, identifying fractions containing the pure product, and assessing the purity of the final compound. For aniline compounds, it's crucial to check for stability on the silica TLC plate, as streaking or the appearance of new spots can indicate decomposition.[4][6]
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the column chromatography purification of this compound.
Q: My compound is streaking badly or appears stuck at the top of the silica gel column. What's happening?
A: The aniline group in your compound is basic and can interact strongly with the slightly acidic silica gel, causing poor elution and peak tailing.[4][7]
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic aniline.[4][7]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina or a specially designed amine-bonded silica column (KP-NH), which is ideal for purifying organic bases.[8]
Q: I'm not getting good separation between my product and a key impurity. How can I improve resolution?
A: Poor separation means the selectivity of your chromatographic system is too low.
-
Solution 1: Optimize the Solvent System. Systematically test different solvent systems using TLC. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or vice versa. Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary selectivity.
-
Solution 2: Reduce the Column Load. Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of compound to silica gel by weight.
-
Solution 3: Check for Compound Stability. The impurity you see might be a degradation product formed during chromatography.[6] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[9] If it is unstable, switch to a less acidic stationary phase or work quickly at a lower temperature.
Q: The compound seems to have decomposed on the column, and my yield is very low. What should I do?
A: Decomposition on silica gel is a known issue for acid-sensitive compounds.[6]
-
Solution 1: Deactivate the Silica Gel. Before packing the column, you can slurry the silica gel in your chosen eluent containing 1% triethylamine to neutralize it.
-
Solution 2: Switch to a Different Purification Method. If the compound is too unstable for silica gel chromatography, recrystallization may be a better option. If the compound is a solid, this can be a highly effective method for achieving high purity.[6]
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Standard Silica Gel | Amine-Bonded Silica |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Amine-functionalized silica |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | Heptane/Ethyl Acetate gradient[8] |
| Dichloromethane/Methanol gradient | ||
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et₃N) | Not typically required[8] |
| TLC Visualization | UV light (254 nm) | UV light (254 nm) |
Troubleshooting Guide: Recrystallization
Q: I can't find a suitable solvent for recrystallization. What is the general procedure for solvent screening?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) to each tube.
-
Observe solubility at room temperature. If it dissolves immediately, the solvent is not suitable.
-
If it is not soluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of crystals. The best solvent will yield a high recovery of pure crystals.
-
If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).[10] Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
-
Q: My product is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Solution 1: Use More Solvent. The concentration of your compound may be too high. Add more hot solvent to the oiled mixture until it fully redissolves, then attempt to cool it again, perhaps more slowly.
-
Solution 2: Lower the Cooling Temperature. Ensure your solution is fully dissolved at a temperature below the compound's melting point (103-104 °C).
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 4: Add a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound. A starting point could be a 1:1 mixture of hexane and ethyl acetate.[11]
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 90:10 hexane/ethyl acetate) containing 0.5% triethylamine. Mix to form a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gentle pressure or gravity. Ensure the final packed bed is uniform and free of cracks or bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent as the column runs (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling.
-
Hot Filtration (Optional): If there are insoluble impurities, or if you have used charcoal for decolorization, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualization of Purification Workflow
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
optimization of reaction conditions for cyclization of acylhydrazones
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of acylhydrazones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of heterocyclic compounds synthesized from the cyclization of acylhydrazones?
A1: Acylhydrazones are versatile precursors for a variety of heterocyclic compounds. The most common classes include 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.[1] The specific product depends on the reaction conditions and the co-reactants used in the cyclization process.
Q2: What are the general mechanisms for the cyclization of acylhydrazones to form 1,3,4-oxadiazoles?
A2: The formation of 1,3,4-oxadiazoles from acylhydrazones typically proceeds through two main pathways:
-
Oxidative Cyclization: This is a common method where an oxidizing agent is used to facilitate the ring closure.[2][3] This can be achieved using various reagents like molecular iodine, copper (II), or through electrochemical methods.[3][4][5]
-
Dehydrative Cyclization: This pathway involves the removal of a water molecule from a 1,2-diacylhydrazine intermediate to form the oxadiazole ring.[6]
Q3: Can the E/Z isomerization of the acylhydrazone C=N bond affect the cyclization reaction?
A3: Yes, the E/Z configuration of the acylhydrazone can influence its reactivity.[7] This isomerization can be triggered by physical stimuli like light or chemical factors such as pH and the presence of certain reagents.[7][8] It is a factor to consider, as one isomer may be more sterically or electronically favored for cyclization.
Q4: Are there metal-free conditions available for these cyclizations?
A4: Absolutely. Due to the demand for more sustainable and cost-effective chemistry, several metal-free protocols have been developed. Stoichiometric molecular iodine is often used to mediate oxidative cyclization.[5] Additionally, catalyst-free, photo-mediated oxidative cyclizations have been reported, which proceed without the need for bases, strong oxidants, or photocatalysts.[9][10]
Troubleshooting Guide
Q: My oxidative cyclization to a 1,3,4-oxadiazole is resulting in a low yield. What are the potential causes and how can I fix them?
A: Low yields are a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Problem: Incomplete or inefficient oxidation.
-
Solution: The choice and amount of oxidant are critical. If you are using a mild oxidant, it may be insufficient. Consider switching to a more robust system or increasing the equivalents of the current oxidant. For example, systems like cationic Fe(III)/TEMPO with oxygen have shown high yields.[5] Electrochemical methods, which avoid stoichiometric chemical oxidants, can also offer higher efficiency and a broader substrate scope.[4]
-
-
Problem: Purity of the starting acylhydrazone.
-
Solution: Impurities in the starting material can interfere with the reaction. Ensure your acylhydrazone is pure and completely dry. The initial synthesis of the acylhydrazone is typically a condensation reaction between a hydrazide and an aldehyde or ketone; ensure this step has gone to completion and the product is properly purified.[1]
-
-
Problem: Sub-optimal reaction conditions (Solvent, Temperature, Time).
-
Solution: Systematically screen different solvents. The polarity and coordinating ability of the solvent can significantly impact the reaction. For instance, acetonitrile is commonly used in electrochemical cyclizations.[4] Temperature is also crucial; while some modern methods work at room temperature, others require heating to proceed efficiently. Monitor the reaction by TLC or LCMS to determine the optimal reaction time and avoid decomposition of the product from prolonged heating.
-
-
Problem: Side reactions or decomposition.
-
Solution: Acylhydrazones or the resulting oxadiazole ring can be sensitive to harsh conditions. If using a strong acid or base, consider milder alternatives. For example, some protocols for oxadiazole synthesis use mildly basic conditions which are compatible with a wider range of functional groups.[2][11] If the reaction is light-sensitive, perform it in a flask protected from light.[9]
-
Q: I am attempting to synthesize a substituted pyrazole and observing poor regioselectivity. What factors control the regiochemistry?
A: Regioselectivity in pyrazole synthesis is a well-known challenge, particularly when using unsymmetrical diketones or related precursors.
-
Problem: Ambiguous site of nucleophilic attack.
-
Solution: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl equivalent is attacked by which nitrogen of the hydrazine. This is influenced by both steric and electronic factors of the substrates. Using a starting material with electronically distinct carbonyls can direct the initial attack. Alternatively, using a pre-formed, unsymmetrical precursor like a β,γ-unsaturated hydrazone can provide a single regioisomer through a controlled cyclization pathway.[12]
-
-
Problem: Reaction conditions favoring multiple pathways.
-
Solution: The solvent and catalyst can influence the reaction pathway. For instance, microwave-assisted methods have been shown to provide excellent yields and can sometimes favor a specific isomer.[13] It is recommended to perform a new optimization screen for substrates that exhibit poor regioselectivity.
-
Optimized Reaction Conditions for Heterocycle Synthesis
The following tables summarize optimized conditions for the synthesis of common heterocycles from acylhydrazone precursors, as reported in the literature.
Table 1: Conditions for 1,3,4-Oxadiazole Synthesis
| Entry | Starting Materials | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N-Acyl Hydrazone | Electrochemical (5 mA) / DABCO (mediator) | Acetonitrile | Room Temp | 3 F/mol | up to 83% | [4] |
| 2 | Acylhydrazide, Isothiocyanate | DMAP / O₂ (1 atm) | CH₃CN | 70 °C | 15 h | up to 90% | [6] |
| 3 | Acylhydrazone | I₂ / K₂CO₃ | Toluene | 110 °C | 12 h | up to 95% | [5] |
| 4 | Aroyl Hydrazone | Fe(NO₃)₃·9H₂O / TEMPO / O₂ (1 atm) | Dichloroethane | 80 °C | 12 h | up to 98% | [5] |
| 5 | Pyridinium Acylhydrazone | UV Light (Photo-mediated) | Acetonitrile | Room Temp | 24 h | up to 99% |[9][10] |
Table 2: Conditions for Pyrazole Synthesis | Entry | Hydrazine Type | Co-reactant | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylhydrazine | Metal-acetylacetonate | H₂O | 100 °C (MW) | 5 min | up to 98% |[13] | | 2 | Sulfonyl Hydrazine | Benzyl Acrylate | t-BuOK | DMSO | 80 °C | 12 h | up to 77% |[14] | | 3 | Hydrazine | 1,3-Diketone | Acetic Acid | Ethanol | Reflux | 4-6 h | >90% |[15] | | 4 | Hydrazine | β,γ-Unsaturated Hydrazone | Cu(OAc)₂ / O₂ (1 atm) | Dioxane | 100 °C | 24 h | up to 88% |[12] |
Key Experimental Protocols
Protocol 1: One-Pot Electrochemical Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [4]
This procedure details the synthesis of the target heterocycle directly from commercially available aldehydes and hydrazides.
-
Hydrazone Formation: To a 5 mL ElectraSyn 2.0 reaction vessel containing a stirrer bar, add the aldehyde (0.25 mmol, 1 equiv.), hydrazide (0.25 mmol, 1 equiv.), and methanol (1.2 mL).
-
Stir the reaction mixture at room temperature until the formation of the N-acyl hydrazone is complete, as monitored by LCMS.
-
Electrolysis Setup: To the vessel, add tetraethylammonium tetrafluoroborate (54.4 mg, 0.25 mmol, 1 equiv.), DABCO (28.1 mg, 0.25 mmol, 1 equiv.), and acetonitrile (2.4 mL).
-
Electrochemical Cyclization: Equip the vessel with a graphite anode and a platinum foil cathode. Electrolyze the stirred mixture (400 rpm) under a constant current of 5 mA at room temperature.
-
Continue the electrolysis until a total charge of 3 F·mol⁻¹ has passed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to yield the desired 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles [13]
This protocol describes a rapid, microwave-assisted synthesis of pyrazoles from hydrazines.
-
Reaction Setup: In a microwave reaction vial, combine the substituted hydrazine (1.0 mmol, 1 equiv.) and Cu(acac)₂ (0.5 equiv.).
-
Add 1 mL of H₂O to the vial and seal it.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 100 °C (50 watts) for 5 minutes.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.
Visual Guides & Workflows
The following diagrams illustrate key workflows and logical processes in the optimization of acylhydrazone cyclization.
Caption: General workflow for acylhydrazone cyclization.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Pathway for oxidative cyclization to oxadiazoles.
References
- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A [pubs.rsc.org]
- 3. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach [mdpi.com]
- 8. Isomerization of bioactive acylhydrazones triggered by light or thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
resolving solubility issues with 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline in experimental assays. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: For many poorly soluble small molecules like this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent. The most common initial choice is dimethyl sulfoxide (DMSO). Other potential organic co-solvents include ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[1] Once a high-concentration stock is achieved, it can be serially diluted into your aqueous assay buffer.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue. Here are several strategies to address this:
-
Lower the final concentration of the organic solvent: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, typically below 1%, to avoid solvent effects on your biological system.
-
Use a surfactant: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[1] Common non-ionic surfactants used in biological assays include Tween® 20 and Triton™ X-100.
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[1]
-
pH modification: If your compound has ionizable groups, adjusting the pH of your buffer can significantly impact its solubility.[1][2] For an aniline-containing compound, a slightly acidic pH may improve solubility.
-
Test different co-solvents: Some compounds may be more soluble in other co-solvents like polyethylene glycol (PEG) or propylene glycol (PG).[1]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The maximum tolerated concentration of DMSO in cell-based assays can vary depending on the cell line and the assay duration. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always best to run a solvent tolerance control experiment for your specific cell line.
Q4: Can I use sonication or heating to help dissolve the compound?
A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of your compound in the initial organic solvent. However, be cautious with heating as it can potentially degrade the compound. It is advisable to check the compound's stability at elevated temperatures if this information is available. For aqueous solutions, these methods can also be used but with care to avoid precipitation upon cooling.
Q5: Are there formulation strategies that can improve the in vivo bioavailability of this compound?
A5: For in vivo studies, improving solubility is crucial for bioavailability. Strategies include:
-
Lipid-based formulations: These formulations can enhance the absorption of poorly water-soluble drugs.[1]
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4]
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve solubility.[5][6][7]
Troubleshooting Guides
Issue 1: Compound is not dissolving in 100% DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of DMSO to lower the concentration. |
| Compound has very low solubility | Gently warm the solution (e.g., to 37°C) or use a sonicator bath to aid dissolution. |
| Compound quality issues | Verify the purity of the compound. Impurities can sometimes affect solubility. |
Issue 2: Compound precipitates out of solution during the experiment.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The concentration in the final assay medium is above the solubility limit. Lower the final concentration of the compound. |
| Temperature change | The experiment is performed at a lower temperature than the stock solution preparation. Ensure all solutions are equilibrated to the experimental temperature. |
| Interaction with assay components | The compound may be interacting with components of your assay medium (e.g., proteins). Consider pre-diluting the compound in a simplified buffer before adding it to the full assay medium. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches to improve the solubility of poorly soluble compounds.
| Strategy | Mechanism | Common Agents/Methods | Considerations |
| pH Modification | Increases the ionization of acidic or basic compounds.[1] | Buffers with different pH values. | The compound must have an ionizable group. The pH must be compatible with the assay system. |
| Co-solvents | Reduces the polarity of the aqueous solvent.[1][3] | DMSO, Ethanol, PEG 400, Propylene Glycol. | The final concentration of the co-solvent must be tolerated by the biological system. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[1] | Tween® 20, Tween® 80, Triton™ X-100. | Can interfere with some biological assays. The concentration should be above the critical micelle concentration (CMC). |
| Inclusion Complexation | Forms a host-guest complex with the compound, increasing its aqueous solubility.[1] | β-cyclodextrins, HP-β-cyclodextrins. | The size of the cyclodextrin cavity must be appropriate for the compound. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[3][4] | Micronization, Nanonization. | Primarily used for in vivo formulations. Requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out a precise amount of this compound.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gently warm the solution (not exceeding 40°C) or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Buffer
-
Thaw a fresh aliquot of the concentrated stock solution.
-
Perform an intermediate dilution step in 100% DMSO if necessary to achieve the desired starting concentration for your serial dilution.
-
Prepare a series of tubes containing your aqueous assay buffer.
-
Add a small volume of the DMSO stock (or intermediate dilution) to the first tube of assay buffer to achieve the highest desired concentration. Ensure the final DMSO concentration is below the tolerated limit for your assay.
-
Mix thoroughly by vortexing or pipetting.
-
Perform serial dilutions from this tube into the subsequent tubes containing the assay buffer.
-
Visually inspect each dilution for any signs of precipitation.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A decision tree for selecting a stock solvent.
Caption: A hypothetical signaling pathway for the compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. agnopharma.com [agnopharma.com]
how to prevent degradation of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline during experiments and storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which combines an aniline moiety and a 1,3,4-oxadiazole ring, the primary factors contributing to degradation are:
-
Oxidation: The aniline group is susceptible to oxidation, which can be accelerated by exposure to air (atmospheric oxygen), oxidizing agents, and light. This can lead to the formation of colored impurities.
-
Hydrolysis: The 1,3,4-oxadiazole ring, although generally stable, can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opening byproducts.
-
Photodegradation: Aromatic amines are known to be sensitive to UV and visible light, which can induce photochemical reactions and degradation.
-
Thermal Stress: While 1,3,4-oxadiazole derivatives are known for good thermal stability, prolonged exposure to high temperatures can lead to decomposition.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of the compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline group.
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: What are the visual signs of degradation?
A3: Degradation of this compound may be indicated by:
-
A change in color from its typical appearance (e.g., white or off-white solid) to yellow, brown, or the formation of tarry residues.
-
A decrease in the melting point of the solid.
-
The appearance of additional peaks in analytical chromatograms (e.g., HPLC, GC-MS) or changes in spectroscopic data (e.g., NMR, IR).
Troubleshooting Guides
Issue 1: Experiment yields are lower than expected or inconsistent.
| Possible Cause | Troubleshooting Step |
| Degradation during reaction | - Ensure all reactions are carried out under an inert atmosphere. - Use freshly purified solvents and reagents. - Avoid unnecessarily high reaction temperatures or prolonged reaction times. - If the reaction involves strong acids or bases, consider using milder conditions or protecting groups for the aniline moiety. |
| Degradation during workup/purification | - Minimize exposure to air and light during extraction and chromatography. - Use degassed solvents for chromatography. - Avoid using highly acidic or basic mobile phases in chromatography if possible. - Analyze fractions promptly after collection. |
Issue 2: The compound changes color during storage or in solution.
| Possible Cause | Troubleshooting Step |
| Oxidation of the aniline group | - Store the solid compound under an inert atmosphere. - Prepare solutions fresh before use. - If solutions need to be stored, degas the solvent and store the solution under an inert atmosphere in the dark and at low temperatures. |
| Photodegradation | - Protect the solid compound and its solutions from light at all times by using amber vials or covering containers with foil. - Work in a laboratory with minimal UV light exposure. |
Issue 3: Unexpected peaks appear in analytical data (HPLC, NMR).
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the oxadiazole ring | - This may occur if the compound has been exposed to strong acidic or basic conditions. - Check the pH of your solutions. Buffer solutions if necessary to maintain a neutral pH. - Potential byproducts could include the corresponding acylhydrazide and benzoic acid derivatives. |
| Formation of oxidative byproducts | - This is likely due to exposure to air. - Re-purify the compound if necessary. - Implement stricter inert atmosphere techniques for storage and handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hypothetical)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
4. Data Presentation:
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 15% | 2 |
| 0.1 M NaOH (60°C) | 24 | 25% | 3 |
| 3% H₂O₂ (RT) | 24 | 35% | 4 |
| Thermal (80°C) | 48 | 10% | 1 |
| Photolytic | 24 | 20% | 2 |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Technical Support Center: Alternative Catalysts for 1,3,4-Oxadiazole Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic methods in 1,3,4-oxadiazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional dehydrating agents like POCl₃ or H₂SO₄ for 1,3,4-oxadiazole synthesis?
A1: Traditional methods for 1,3,4-oxadiazole synthesis often require harsh conditions, such as strong acids (e.g., H₂SO₄), corrosive reagents (e.g., POCl₃), and high temperatures.[1][2] These conditions can lead to side reactions, limited functional group tolerance, and the generation of hazardous waste. Alternative catalysts offer several advantages, including milder reaction conditions, higher yields, greater functional group tolerance, and often more environmentally friendly procedures.[3][4]
Q2: What are some of the most common classes of alternative catalysts for this transformation?
A2: Several classes of alternative catalysts have been developed, including:
-
Copper-based catalysts: Such as copper(II) triflate (Cu(OTf)₂) and copper(I) iodide (CuI), which can catalyze the oxidative cyclization of N-arylidenearoylhydrazides.[5][6]
-
Iron-based catalysts: A combination of an iron(III) salt and TEMPO can be used for the aerobic oxidative cyclization of aroyl hydrazones.[3][7]
-
Photocatalysts: Organic dyes like Eosin Y can catalyze the oxidative heterocyclization of semicarbazones using visible light.[5][8]
-
Iodine-mediated systems: Molecular iodine can promote the oxidative cyclization of acylhydrazones.[5][6][9]
-
Solid-supported catalysts: Reagents like Nafion® NR50, a solid-supported acid catalyst, can facilitate the condensation reaction under microwave irradiation.
Q3: How do I choose the best alternative catalyst for my specific substrate?
A3: The choice of catalyst will depend on the specific functional groups present in your starting materials. For substrates with sensitive functional groups that may not tolerate strongly acidic or oxidizing conditions, a milder catalytic system like photocatalysis with Eosin Y might be preferable. For substrates that are stable under oxidative conditions, copper or iron-based catalysts can be very effective. It is recommended to consult the substrate scope of published procedures to find examples similar to your target molecule.
Troubleshooting Guides
Copper-Catalyzed 1,3,4-Oxadiazole Formation (e.g., using Cu(OTf)₂)
Issue 1: Low or no product yield.
-
Possible Cause 1: Catalyst deactivation.
-
Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the specific protocol calls for it, although many copper-catalyzed reactions are tolerant to air.[4][6] Ensure the purity of your starting materials and solvent, as impurities can sometimes poison the catalyst.
-
-
Possible Cause 2: Inappropriate base or solvent.
-
Solution: The choice of base and solvent can be critical. For Cu(OTf)₂-catalyzed reactions of N-arylidenearoylhydrazides, bases like Cs₂CO₃ are often used.[5] Ensure the solvent is dry if specified in the protocol.
-
-
Possible Cause 3: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). If the reaction is proceeding slowly, consider increasing the reaction time or temperature according to the literature procedure.
-
Issue 2: Formation of significant side products.
-
Possible Cause 1: Over-oxidation or side reactions of starting materials.
-
Solution: Lowering the reaction temperature might help to reduce the formation of side products. Additionally, ensure the stoichiometry of the reagents is accurate.
-
-
Possible Cause 2: Homocoupling of starting materials.
-
Solution: This can sometimes be an issue. Adjusting the catalyst loading or the concentration of the reactants may help to favor the desired intramolecular cyclization.
-
Caption: General workflow for copper-catalyzed 1,3,4-oxadiazole synthesis.
Fe(III)/TEMPO-Catalyzed Aerobic Oxidation
Issue 1: Reaction is sluggish or incomplete.
-
Possible Cause 1: Inefficient oxygen supply.
-
Solution: This is an aerobic oxidation, so a sufficient supply of oxygen is crucial. Ensure the reaction is open to the air or that an oxygen balloon is used, as specified in the protocol. Vigorous stirring can also improve gas-liquid mass transfer.
-
-
Possible Cause 2: Low catalyst activity.
-
Solution: Ensure the quality of the Fe(III) salt and TEMPO. An additive like MgSO₄ may be necessary to achieve optimal yields.[3]
-
Issue 2: Difficulty in removing the catalyst after the reaction.
-
Possible Cause: The iron catalyst may form complexes that are soluble in the organic phase.
-
Solution: After the reaction, a simple filtration through a pad of silica gel can often remove the majority of the iron catalyst and TEMPO residues. Washing the organic layer with a mild aqueous acid solution may also help.
-
Caption: Troubleshooting guide for low yield in Fe(III)/TEMPO catalysis.
Photocatalytic Synthesis using Eosin Y
Issue 1: The reaction does not initiate or proceeds very slowly.
-
Possible Cause 1: Inadequate light source.
-
Solution: Ensure that the light source has the correct wavelength to excite Eosin Y (typically visible light, e.g., green LEDs).[5] The intensity of the light source can also be a factor.
-
-
Possible Cause 2: Quenching of the photocatalyst.
-
Solution: Ensure that the solvent and reagents are free from impurities that could quench the excited state of the photocatalyst. Degassing the solvent prior to the reaction can sometimes be beneficial if oxygen is detrimental to the specific reaction mechanism.
-
-
Possible Cause 3: Incorrect pH.
-
Solution: The photophysical properties of Eosin Y can be pH-dependent. Ensure the reaction conditions match the pH at which the catalyst is active for the desired transformation.
-
Issue 2: Photodegradation of starting materials or product.
-
Possible Cause: Prolonged exposure to high-intensity light.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. It may be necessary to use a lower intensity light source or to filter the light to remove damaging wavelengths.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various alternative catalytic systems for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ | N-arylidenearoylhydrazide | 10 | DCE | 80 | 12 | up to 95 | [5][6] |
| Fe(NO₃)₃·9H₂O / TEMPO | Aroyl hydrazone | 5 / 10 | DCE | 60 | 8 | up to 92 | [3] |
| Eosin Y | Semicarbazone | 2 | DMSO | RT | 1-2 | up to 94 | [5][8] |
| I₂ | Acylhydrazone | 20 | Dioxane | 100 | 1-4 | up to 95 | [5][6] |
| Nafion® NR50 | Benzohydrazide & Triethyl orthoformate | --- | Solvent-free | 120 (MW) | 0.1-0.2 | 78-90 |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported examples.
Detailed Experimental Protocols
General Procedure for Cu(OTf)₂-Catalyzed Synthesis of 2,5-Diaryl-1,3,4-oxadiazoles
-
To a reaction vial, add the N-arylidenearoylhydrazide (0.5 mmol), Cu(OTf)₂ (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol).
-
Add 1,2-dichloroethane (DCE, 2 mL) as the solvent.
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaryl-1,3,4-oxadiazole.[5][6]
General Procedure for Fe(III)/TEMPO-Catalyzed Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
To a round-bottom flask, add the aroyl hydrazone (0.5 mmol), Fe(NO₃)₃·9H₂O (0.025 mmol, 5 mol%), TEMPO (0.05 mmol, 10 mol%), and MgSO₄ (0.5 mmol).
-
Add 1,2-dichloroethane (DCE, 5 mL).
-
Stir the reaction mixture vigorously at 60 °C under an oxygen atmosphere (e.g., using an oxygen balloon) for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.[3]
General Procedure for Eosin Y-Catalyzed Photocatalytic Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
-
In a reaction tube, dissolve the semicarbazone (0.2 mmol) and Eosin Y (0.004 mmol, 2 mol%) in DMSO (2 mL).
-
Add CBr₄ (0.4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature while irradiating with a green LED lamp for 1-2 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][8]
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iron(III)/TEMPO-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles by Oxidative Cyclization under Mild Conditions [organic-chemistry.org]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of Substituted Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of substituted oxadiazoles.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of oxadiazole synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Oxadiazole
Question: We are experiencing a significant drop in yield upon scaling up our oxadiazole synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to identify and resolve the issue:
-
Heat Transfer and Temperature Control:
-
Problem: Inefficient heat transfer in larger reactors can lead to localized hot spots or insufficient heating, resulting in side reactions or incomplete conversion.
-
Solution: Ensure your reactor is equipped with an appropriate heating/cooling system for uniform temperature distribution. Consider using a jacketed reactor with a thermal fluid. Monitor the internal reaction temperature closely and adjust the heating rate accordingly. For exothermic reactions, a more gradual addition of reagents might be necessary.
-
-
Mixing Efficiency:
-
Problem: Inadequate mixing can lead to poor mass transfer and localized high concentrations of reactants, promoting side product formation.
-
Solution: The type of stirrer, its speed, and the reactor geometry are crucial. A mechanical stirrer with appropriate impeller design (e.g., anchor, turbine) should be used. The stirring speed may need to be optimized for the larger volume to ensure a homogeneous reaction mixture.
-
-
Reagent Addition:
-
Problem: The rate of addition of a critical reagent can significantly impact the reaction outcome. A rate that is too fast can lead to exotherms and side reactions.
-
Solution: Implement a controlled addition of the limiting reagent using a syringe pump or a dropping funnel. Monitor the internal temperature during the addition.
-
-
Reaction Time:
-
Problem: Reaction times that were optimal at a smaller scale may not be directly transferable.
-
Solution: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, or GC) to determine the optimal reaction time for the scaled-up batch.
-
Issue 2: Formation of Significant Byproducts
Question: Our scaled-up synthesis of a 1,2,4-oxadiazole is plagued by the formation of an isomeric byproduct. How can we minimize its formation?
Answer: Byproduct formation is a frequent hurdle in scale-up. For 1,2,4-oxadiazoles, the formation of isomeric impurities is a known issue. Here are some strategies to address this:
-
Choice of Coupling Reagent:
-
Problem: The coupling reagent used for the cyclization step can influence the regioselectivity of the reaction.
-
Solution: For the synthesis of 2-amino-1,3,4-oxadiazoles, it has been reported that tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides consistently outperforms the analogous semicarbazide cyclizations, leading to fewer byproducts.
-
-
Reaction Conditions:
-
Problem: Temperature and solvent can play a crucial role in directing the reaction towards the desired product.
-
Solution: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer duration can improve selectivity. The choice of solvent can also be critical; consider exploring alternative solvents that may favor the formation of the desired isomer.
-
-
Starting Material Purity:
-
Problem: Impurities in the starting materials can act as catalysts for side reactions.
-
Solution: Ensure the purity of your starting materials (e.g., amidoximes, carboxylic acids, or acyl hydrazides) before starting the reaction. Recrystallization or chromatography of starting materials may be necessary.
-
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify our substituted oxadiazole at a larger scale. Traditional column chromatography is not feasible for the quantities we are producing. What are our options?
Answer: Purification is a major bottleneck in any scale-up process. Here are some scalable purification techniques for oxadiazoles:
-
Crystallization:
-
Description: This is the most common and cost-effective method for purifying solid compounds at a large scale.
-
Procedure: The crude product is dissolved in a suitable hot solvent, and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. The choice of solvent is critical for successful crystallization.
-
Tip: A systematic solvent screening is recommended to find the optimal crystallization conditions.
-
-
Trituration:
-
Description: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Procedure: The crude solid is stirred with the chosen solvent, and then the solid is collected by filtration. This is a simple and effective method for removing minor, more soluble impurities.
-
-
In-line Purification with Continuous Flow Synthesis:
-
Description: If you are using a continuous flow setup for your synthesis, you can integrate in-line purification techniques.
-
Options: This can include liquid-liquid extraction to remove water-soluble byproducts or passing the product stream through a column of a scavenger resin to remove specific impurities. Automated flash chromatography systems can also be integrated for continuous purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave-assisted synthesis for scaling up oxadiazole production?
A1: Microwave-assisted synthesis offers several advantages for scale-up, including:
-
Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[2]
-
Higher Yields and Purity: The precise temperature control can lead to cleaner reactions with fewer byproducts, resulting in higher yields and purity.[2]
-
Scalability: Microwave synthesis can be reliably scaled from milligrams to larger quantities without significant changes in reaction conditions.[2]
-
Energy Efficiency: It is a more energy-efficient heating method compared to conventional heating.
Q2: What are the main challenges associated with the scale-up of 1,2,4-oxadiazole synthesis?
A2: A significant challenge in the large-scale synthesis of 1,2,4-oxadiazoles is the use of fluoride-based catalysts, such as tetrabutylammonium fluoride (TBAF). While effective at lab scale, the fluoride anion can be highly corrosive to conventional glass and steel reaction vessels used in pilot and manufacturing plants.[3][4] This necessitates the use of specialized, corrosion-resistant reactors or the development of alternative, non-corrosive catalytic systems.
Q3: Are there any "green" or more environmentally friendly approaches to scaling up oxadiazole synthesis?
A3: Yes, several greener approaches are being explored:
-
Continuous Flow Synthesis: This technology offers better control over reaction parameters, leading to higher efficiency, reduced waste, and improved safety. It also allows for in-line quenching and extraction, minimizing manual handling of hazardous materials.[1]
-
Microwave-Assisted Synthesis: As mentioned earlier, this method is more energy-efficient and can often be performed in the absence of a solvent or with greener solvents.[2]
-
Micellar Catalysis: Using surfactants like sodium dodecyl sulfate (SDS) in water can promote the reaction, reducing the need for volatile organic solvents. This approach has been shown to be effective for the scale-up synthesis of 1,3,4-oxadiazole-2(3H)-thiones.[5][6]
Q4: How can we ensure the safety of our personnel during the large-scale synthesis of oxadiazoles?
A4: Safety is paramount in any chemical synthesis, especially at scale. Key safety measures include:
-
Thorough Risk Assessment: Conduct a comprehensive risk assessment for all reagents, intermediates, and the final product. Consult the Safety Data Sheets (SDS) for detailed handling and safety information.[1][7][8][9]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and properly trained to use appropriate PPE, including safety goggles, gloves, and lab coats. For certain operations, respiratory protection may be necessary.[1][7][8][9]
-
Engineering Controls: Use fume hoods or other ventilated enclosures to minimize exposure to volatile or hazardous chemicals. Ensure the reactor is properly sealed and vented.
-
Emergency Procedures: Have clear and well-practiced emergency procedures in place for spills, fires, and other potential incidents.
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of 2-Amino-1,3,4-oxadiazoles
| Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| TBTU | DIEA | DMF | 85 | [10] |
| DIC | DIEA | DMF | 85 | [10] |
| DCC | DIEA | DMF | 50 | [10] |
| CDI | DIEA | DMF | 63 | [10] |
Table 2: Yield Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles
| Compound | Conventional Method Yield (%) | Microwave Method Yield (%) | Reference |
| 2a | 68 | 85 | [2] |
| 2b | 72 | 88 | [2] |
| 2c | 65 | 82 | [2] |
| 2d | 70 | 86 | [2] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-(4-Chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole [3]
This one-pot synthesis-arylation strategy provides a streamlined route to 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
3-Methylbenzoic acid
-
N-isocyaniminotriphenylphosphorane (NIITP)
-
1-Chloro-4-iodobenzene
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried round-bottom flask, add 3-methylbenzoic acid (5.0 mmol, 1.0 equiv) and NIITP (5.5 mmol, 1.1 equiv).
-
Evacuate and backfill the flask with nitrogen (repeat 4 times).
-
Add anhydrous 1,4-dioxane (25 mL, 0.20 M).
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Upon completion, add 1-chloro-4-iodobenzene (2.5 equiv).
-
Continue stirring at the appropriate temperature until the reaction is complete (monitor by TLC).
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Expected Yield: 87%
Protocol 2: Scale-up Synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones using Micellar Catalysis [5][6][11]
This protocol utilizes sodium dodecyl sulfate (SDS) as a micelle-promoting catalyst for an efficient and scalable synthesis.
Materials:
-
Appropriate hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Sodium dodecyl sulfate (SDS)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve KOH in a mixture of EtOH and water.
-
Add CS₂ to the basic solution and stir.
-
Add the hydrazide and SDS (10 mol%) to the reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, concentrate the reaction mixture under vacuum.
-
Add ice-cooled water to the residue.
-
Acidify the solution with cooled 1M HCl.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from an EtOH/water mixture.
Expected Yields: 87-100%
Visualizations
Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.
Caption: Decision tree for selecting a suitable purification method for substituted oxadiazoles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
minimizing impurity formation during synthesis of oxadiazole anilines
Welcome to the technical support center for the synthesis of oxadiazole anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2-amino-5-aryl-1,3,4-oxadiazoles (oxadiazole anilines)?
A1: The most prevalent methods involve the cyclization of intermediates. Key routes include:
-
Oxidative cyclization of semicarbazones: This method typically involves the reaction of an aryl aldehyde with semicarbazide to form a semicarbazone intermediate, which is then oxidized to the oxadiazole.
-
Cyclodesulfurization of 1-acylthiosemicarbazides: This popular route involves the reaction of an acyl hydrazine with an isothiocyanate to form an acylthiosemicarbazide, which is then cyclized with the removal of hydrogen sulfide.[1][2]
Q2: What are the primary impurities I should be aware of during the synthesis of oxadiazole anilines?
A2: Impurity profiles largely depend on the chosen synthetic route.
-
From 1-acylthiosemicarbazides: The most significant impurity is often the isomeric 5-substituted-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3] This impurity arises from an alternative intramolecular cyclization pathway. Unreacted starting materials and intermediates, such as the acylthiosemicarbazide, can also be present.
-
From semicarbazones: Incomplete cyclization can leave unreacted semicarbazone in the final product. Other side-products may form depending on the oxidant and reaction conditions used, though these are often less prevalent than the triazole impurity in the alternative route.
Q3: How can I monitor the progress of my reaction and detect impurities?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring your reaction.
-
Visualization: Use a UV lamp to visualize aromatic compounds, which will appear as dark spots on a fluorescent TLC plate.[4] Staining with iodine vapor can also be used to visualize organic compounds as yellow-brown spots.[4][5]
-
Impurity Detection: The 1,2,4-triazole-3-thione impurity generally has a different polarity compared to the desired 2-amino-5-aryl-1,3,4-oxadiazole, allowing for their separation and visualization on a TLC plate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Amino-5-Aryl-1,3,4-Oxadiazole
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction closely using TLC until the starting material spot disappears. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion and increase the yield of the desired product. |
| Suboptimal cyclization reagent | For cyclodesulfurization of acylthiosemicarbazides, reagents like tosyl chloride in pyridine or TBTU with DIEA in DMF can be highly effective.[1] For oxidative cyclization of semicarbazones, iodine in the presence of a base like potassium carbonate is a common choice.[6][7] Experiment with different reagents to find the most efficient for your specific substrate. | Improved reaction efficiency and higher yields of the oxadiazole. |
| Side reaction forming 1,2,4-triazole-3-thione | When using a basic medium for the cyclization of acylthiosemicarbazides, the formation of the triazole impurity is favored.[3] Using acidic or neutral conditions for cyclization can help minimize this side reaction. | Reduced formation of the triazole impurity and a higher proportion of the desired oxadiazole. |
Issue 2: Presence of 5-Substituted-4-Aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions favoring triazole formation | The intramolecular cyclization of the acylthiosemicarbazide intermediate can proceed via two pathways. Basic conditions tend to favor the formation of the 1,2,4-triazole-3-thione.[3] | By adjusting the pH to neutral or acidic, the formation of the desired oxadiazole can be favored. |
| Inefficient purification | Recrystallization is an effective method for removing the triazole impurity. Good solvents for recrystallizing 2-amino-5-aryl-1,3,4-oxadiazoles include ethanol, glacial acetic acid, or a mixture of DMF and ethanol.[8] | A significant reduction in the triazole impurity, leading to a purer final product. |
| Column chromatography can also be employed for purification. A silica gel column with an eluent system such as ethyl acetate/hexane can effectively separate the oxadiazole from the more polar triazole impurity. | Isolation of the pure 2-amino-5-aryl-1,3,4-oxadiazole. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole via Oxidative Cyclization of Benzaldehyde Semicarbazone
Step 1: Synthesis of Benzaldehyde Semicarbazone
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of water.
-
Add benzaldehyde (1.06 g, 10 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Collect the precipitated white solid by filtration, wash with cold water, and dry.
Step 2: Oxidative Cyclization to 2-Amino-5-phenyl-1,3,4-oxadiazole
-
Suspend benzaldehyde semicarbazone (1.63 g, 10 mmol) and anhydrous sodium acetate (3.28 g, 40 mmol) in 20 mL of glacial acetic acid.
-
Slowly add a solution of bromine (1.60 g, 10 mmol) in 5 mL of glacial acetic acid to the stirred slurry.
-
Continue stirring at room temperature for 2 hours. The reaction mixture will become warm and then colorless.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-oxadiazole.[9]
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole via Cyclodesulfurization of 1-Acylthiosemicarbazide
Step 1: Synthesis of 1-Aroylthiosemicarbazide
-
Dissolve the appropriate aryl acid hydrazide (10 mmol) in a suitable solvent like ethanol.
-
Add an equimolar amount of the desired aryl isothiocyanate (10 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash with cold ethanol and dry.
Step 2: Cyclodesulfurization to 2-Amino-5-aryl-1,3,4-oxadiazole
-
Dissolve the 1-aroylthiosemicarbazide (5 mmol) in pyridine (15 mL).
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 g, 5.5 mmol) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol).
Data Presentation
Table 1: Comparison of Cyclization Reagents for the Synthesis of 2-Amino-1,3,4-oxadiazoles from Thiosemicarbazides [1]
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | DIC | DIEA | DMF | 50 | 85 |
| 2 | DCC | DIEA | DMF | 50 | 50 |
| 3 | CDI | DIEA | DMF | 50 | 63 |
| 4 | TBTU | DIEA | DMF | 50 | 85 |
DIC: N,N'-Diisopropylcarbodiimide, DCC: N,N'-Dicyclohexylcarbodiimide, CDI: 1,1'-Carbonyldiimidazole, TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, DIEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide.
Visualizations
Caption: Synthetic pathways to 2-amino-5-aryl-1,3,4-oxadiazoles.
Caption: Troubleshooting workflow for low purity in oxadiazole aniline synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedure for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, synthesized via the reduction of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Before work-up, monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting nitro compound. | A single spot corresponding to the product should be observed, and the starting material spot should be absent. |
| Product Loss During Extraction | Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to keep the aniline product in its free base form, which is more soluble in organic solvents. | Improved partitioning of the product into the organic layer, leading to a higher isolated yield. |
| Perform multiple extractions (e.g., 3 x 25 mL of chloroform or dichloromethane) to maximize the recovery of the product from the aqueous layer. | Increased recovery of the product from the aqueous phase. | |
| Product Precipitation | If the product precipitates out of the solution during work-up, it may be collected by filtration. Wash the precipitate with cold water to remove any inorganic salts. | Recovery of the product as a solid. The filtrate can still be extracted to recover any dissolved product. |
Issue 2: Difficulty in Removing Tin Salts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution of Tin Hydroxide | During alkalization with NaOH, a large amount of a gelatinous precipitate of tin(IV) hydroxide may form. Add a sufficient amount of 20% NaOH solution until the precipitate dissolves to form sodium stannate, which is soluble in water. The solution should be strongly alkaline. | A clear aqueous solution is obtained, allowing for a clean extraction of the product. |
| Persistent Emulsion during Extraction | An emulsion may form at the interface of the aqueous and organic layers, often stabilized by fine particles of tin salts. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. |
| If the emulsion persists, filter the entire mixture through a pad of Celite®. Wash the Celite® pad with the organic extraction solvent to recover the product. | The solid precipitate is removed, and the two liquid phases can be separated. |
Issue 3: Oily Product Instead of a Solid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | The product may be contaminated with residual solvent or by-products. | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). |
| Product is a Low-Melting Solid | The product may have a melting point close to room temperature. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. |
| Recrystallize the product from a suitable solvent system (e.g., ethanol/water or methanol). | A crystalline, solid product is obtained. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction and work-up?
A1: The reported yield for the synthesis of this compound using the SnCl₂·2H₂O/NaBH₄ reduction method is approximately 91%. However, yields can vary depending on the reaction scale, purity of reagents, and efficiency of the work-up procedure.
Q2: What are some common impurities that might be present in the final product?
A2: Potential impurities could include:
-
Unreacted starting material: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
-
Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamino compounds.
-
Residual tin compounds: If the removal of tin salts during the work-up was incomplete.
-
Solvent residues: From the reaction or extraction steps.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the aniline.
-
Melting Point Analysis: A sharp melting point range indicates high purity. The reported melting point for a similar compound, 4-(5-hexyl-1,3,4-oxadiazol-2-yl)aniline, is 109–110 °C[1].
Q4: Are there alternative reducing agents to SnCl₂ that might simplify the work-up?
A4: Yes, other reducing agents can be used for the reduction of aromatic nitro groups to anilines. For example, iron powder in the presence of an acid like acetic acid or ammonium chloride is a common alternative. The work-up for this method is often simpler as it avoids the issues associated with tin salts. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is also a very clean and efficient method, provided that other functional groups in the molecule are not susceptible to reduction under these conditions.
Experimental Protocols
Detailed Work-up Procedure for this compound
This protocol is adapted from a general procedure for the synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines.[1]
-
Reaction Quenching and Alkalization: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. Carefully and slowly add a 20% aqueous solution of sodium hydroxide (NaOH) with stirring. Continue adding the NaOH solution until the mixture is strongly alkaline (pH > 12) and the initially formed precipitate of tin salts has redissolved.
-
Removal of Precipitate (if any): If a precipitate remains after alkalization, it should be removed by filtration under reduced pressure. Wash the precipitate with a small amount of the extraction solvent (e.g., chloroform) to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate on a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with chloroform (3 x 25 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification (if necessary): If the crude product is not pure, it can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Reported Yield for this compound
| Compound | Reducing Agent | Work-up Method | Reported Yield | Reference |
| This compound | SnCl₂·2H₂O / NaBH₄ | Alkalization, filtration, extraction | 91% | [1] |
Visualizations
Caption: Experimental workflow for the work-up of this compound.
Caption: Troubleshooting decision tree for the work-up procedure.
Caption: Reaction scheme for the synthesis of the target compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline and its structurally related analogs. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This document presents a detailed comparison of the NMR spectral data of 4-(5-hexyl-1,3,4-oxadiazol-2-yl)aniline and 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)aniline, which serve as excellent proxies for understanding the NMR characteristics of the title compound.
¹H and ¹³C NMR Spectral Data Comparison
Table 1: ¹H NMR Spectral Data of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline Analogs [1]
| Compound | Solvent | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | NH₂ (δ, ppm, multiplicity) | Alkyl Chain Protons (δ, ppm, multiplicity, J in Hz) |
| 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline | DMSO-d₆ | 7.61 (d, 2H, J = 8.4), 6.66 (d, 2H, J = 8.4) | 5.87 (s, 2H) | 2.85 (t, 2H, J = 7.2, -CH₂-), 1.70 (qui, 2H, J = 7.2, -CH₂-), 1.29−1.36 (m, 6H, -(CH₂)₃-), 0.86 (t, 3H, J = 7.2, -CH₃) |
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline | CDCl₃ | 7.81 (d, 2H, J = 8.4), 6.72 (d, 2H, J = 8.4) | 4.04 (s, 2H) | 2.87 (t, 2H, J = 7.8, -CH₂-), 1.82 (qui, 2H, J = 7.8, -CH₂-), 1.20−1.42 (m, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, J = 7.8, -CH₃) |
| Predicted this compound | DMSO-d₆ | ~7.6 (d, 2H), ~6.7 (d, 2H) | ~5.9 (s, 2H) | ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectral Data of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline Analogs [1]
| Compound | Solvent | Aromatic & Oxadiazole Carbons (δ, ppm) | Alkyl Chain Carbons (δ, ppm) |
| 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline | DMSO-d₆ | 165.6, 164.9, 152.5, 128.0, 114.0, 110.5 | 31.2, 28.4, 26.3, 25.0, 22.3, 14.2 |
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline | CDCl₃ | 166.0, 165.0, 149.4, 128.4, 114.6, 112.5 | 31.9, 29.66, 29.65, 29.64, 29.62, 29.61, 29.6, 29.4, 29.3, 29.1, 29.0, 26.7, 25.4, 22.7, 14.1 |
| Predicted this compound | DMSO-d₆ | ~165.5, ~164.8, ~152.4, ~128.0, ~113.9, ~110.4 | ~30.5 (CH₂), ~24.8 (CH₂), ~21.9 (CH₂), ~13.8 (CH₃) |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds is provided below.
Sample Preparation [2]
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Gently shake or vortex the vial to dissolve the sample completely.
-
If any solid remains, filter the solution or carefully pipette the supernatant into a clean 5 mm NMR tube.
-
The final sample volume in the NMR tube should be around 4-5 cm in height.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Spectral width: 0 to 220 ppm
-
All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for NMR characterization.
Caption: Structure of this compound with atom numbering.
Caption: A generalized workflow for NMR sample preparation and data analysis.
References
Comparative Analysis of Alkyl-Substituted Oxadiazoles: Unveiling the Biological Activity of Butyl Derivatives
A deep dive into the structure-activity relationship of 1,3,4-oxadiazoles reveals that the nature of alkyl substitution significantly influences their biological potency. This guide provides a comparative analysis of butyl-substituted oxadiazoles against their methyl, ethyl, and propyl counterparts, supported by experimental data on their antimicrobial and anticancer activities.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological profile of these heterocyclic compounds can be finely tuned by altering the substituents at the C2 and C5 positions. Among these modifications, the length and branching of alkyl chains play a critical role in modulating the lipophilicity and steric interactions of the molecule, which in turn dictates its interaction with biological targets. This guide focuses on elucidating the impact of substituting a butyl group on the oxadiazole ring in comparison to other short-chain alkyl groups.
Antimicrobial Activity: A Comparative Look at Alkyl Chain Length
A study exploring the structure-activity relationship of a series of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines as potential antitubercular agents revealed a clear correlation between the length of the N-alkyl substituent and antimycobacterial activity. The in vitro activity against Mycobacterium tuberculosis H37Rv was determined for a range of linear alkyl chains.
| Compound ID | Alkyl Substituent | MIC (µM)[1] |
| 1a | Methyl | >128 |
| 1b | Ethyl | >128 |
| 1c | Propyl | 64 |
| 1d | Butyl | 32 |
| 1e | Pentyl | 16 |
| 1f | Hexyl | 16 |
| 1g | Heptyl | 8 |
| 1h | Octyl | 8 |
| 1i | Nonyl | 4 |
| 1j | Decyl | 4 |
| 1k | Undecyl | 4 |
| 1l | Dodecyl | 4 |
The data indicates that an increase in the alkyl chain length from methyl to dodecyl generally leads to a significant enhancement in antitubercular activity. While the butyl-substituted compound (MIC = 32 µM) shows a marked improvement over the shorter methyl and ethyl analogs, the potency continues to increase with longer alkyl chains, plateauing from the nonyl to the dodecyl substituent.[1] This suggests that increased lipophilicity contributes favorably to the antimicrobial action, possibly by facilitating passage through the mycobacterial cell wall.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The antimicrobial activity of the synthesized oxadiazole derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][3][4]
1. Preparation of Test Compounds:
-
Stock solutions of the test compounds are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial two-fold dilutions of the stock solutions are then prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate. The final concentrations typically range from 0.01 to 128 µg/mL.
2. Preparation of Inoculum:
-
The test microorganism is cultured on an appropriate agar medium.
-
A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension.
-
A positive control well (containing the microbial suspension without any compound) and a negative control well (containing medium only) are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) and for a sufficient duration (e.g., 5-7 days for M. tuberculosis).
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection for turbidity is the most common method, though colorimetric indicators can also be used.
Below is a graphical representation of the experimental workflow for the MIC assay.
Anticancer Activity and Associated Signaling Pathways
In the realm of oncology, certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of critical cell signaling pathways that are often dysregulated in cancer. One such key pathway is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[5][6][7] The inhibition of this pathway is a promising strategy for cancer therapy.
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a number of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis, cell growth, and survival. Certain oxadiazole-based compounds have been shown to inhibit key components of this pathway, leading to an anti-proliferative effect.[6]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by an oxadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of aniline-oxadiazoles
Aniline-oxadiazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Structure-Activity Relationship (SAR) studies are crucial in optimizing these molecules to enhance their potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of aniline-oxadiazole derivatives from recent studies, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of aniline-oxadiazole derivatives is significantly influenced by the nature and position of substituents on both the aniline and the phenyl rings attached to the oxadiazole core. The following tables summarize the quantitative data from representative studies, highlighting key SAR findings.
Anticancer Activity of Aniline-Oxadiazole Derivatives
A study by B. S. Holla et al. focused on synthesizing a series of 2,5-disubstituted-1,3,4-oxadiazoles and evaluating their anticancer activity. The core structure consists of a 1,3,4-oxadiazole ring linked to a substituted aniline moiety and another substituted phenyl ring.
| Compound ID | R (Substitution on Aniline) | R' (Substitution on Phenyl) | IC50 (µM) vs. A549 Cell Line | IC50 (µM) vs. C6 Cell Line |
| 2a | 4-NH2 | 4-Cl | >100 | 16.32 |
| 2b | 4-NH2 | 4-F | 23.11 | 11.09 |
| 2d | 4-NH2 | H | 1.98 | 29.33 |
| 2e | 4-NH2 | 4-CH3 | 19.21 | 10.14 |
| 2g | 4-NH2 | 4-OCH3 | 1.87 | 33.21 |
| 2h | 4-NH2 | 3,4-di-OCH3 | 31.22 | 12.18 |
| 2i | 4-NH2 | 2-Cl | 1.11 | 21.45 |
| 2j | 4-NH2 | 2,4-di-Cl | 1.03 | 15.21 |
| Cisplatin | - | - | 2.15 | 13.11 |
Key SAR Observations for Anticancer Activity:
-
The presence of a 4-amino group on the aniline ring appears to be a common feature in the evaluated series.[1]
-
For activity against the A549 cell line, electron-withdrawing groups on the second phenyl ring, particularly at the ortho and para positions (e.g., 2-Cl, 2,4-di-Cl), led to the most potent compounds (2i and 2j with IC50 values of 1.11 µM and 1.03 µM, respectively), surpassing the efficacy of the standard drug cisplatin.[1]
-
Conversely, for the C6 cell line, compounds with electron-donating groups like 4-CH3 (2e) and 4-F (2b) on the phenyl ring exhibited higher potency.[1]
-
The unsubstituted phenyl derivative (2d) and the 4-methoxy derivative (2g) also showed high potency against A549 cells.[1]
Antimicrobial Activity of Aniline-Oxadiazole Derivatives
Another area where aniline-oxadiazoles have shown promise is in the development of new antimicrobial agents. A study describes the synthesis and evaluation of aniline derivatives containing 1,3,4-oxadiazole moieties against various bacterial and fungal strains.[2]
| Compound ID | R (Substitution on Aniline) | R' (Substitution on Phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 3a | 4-Cl | 4-NO2 | 12.5 | 25 |
| 3b | 4-Cl | 4-Cl | 25 | 50 |
| 3c | 4-Cl | 4-OCH3 | 50 | 100 |
| 3d | 4-F | 4-NO2 | 25 | 25 |
| 3e | 4-F | 4-Cl | 50 | 50 |
| Amoxicillin | - | - | 10 | 15 |
Key SAR Observations for Antimicrobial Activity:
-
Compounds with a halogen substituent (Cl or F) on the aniline ring were evaluated.[2]
-
The presence of a strong electron-withdrawing group like a nitro group (NO2) at the para position of the second phenyl ring consistently resulted in better antibacterial activity against both S. aureus and E. coli (compounds 3a and 3d).[2]
-
Replacing the nitro group with a chloro (3b, 3e) or methoxy (3c) group led to a decrease in activity.[2]
-
Overall, the synthesized compounds showed moderate activity compared to the standard drug Amoxicillin.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A mixture of a substituted benzoic acid (1 mmol) and 4-aminobenzoic acid hydrazide (1 mmol) in phosphorus oxychloride (5 mL) was refluxed for 5-6 hours. The reaction mixture was cooled to room temperature and slowly poured into crushed ice. The resulting solid was filtered, washed with a sodium bicarbonate solution, and then with water. The crude product was dried and recrystallized from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (A549 and C6) were seeded into 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO to prepare stock solutions. The cells were then treated with different concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: The antibacterial activity was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Bacterial cultures were grown overnight and then diluted to a concentration of 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate with Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing SAR Workflows and Relationships
To better understand the process of SAR studies and the relationships between chemical structures and their biological activities, the following diagrams are provided.
References
A Comparative Analysis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery
A deep dive into the bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole reveals nuanced differences in their biological activities, offering valuable insights for medicinal chemists in the strategic design of novel therapeutic agents. While often considered interchangeable, experimental data demonstrates that this substitution can lead to significant variations in potency and mechanism of action across different therapeutic targets.
The five-membered heterocyclic rings, 1,3,4-oxadiazole and 1,3,4-thiadiazole, are prominent scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to engage in various biological interactions.[1] Their structural similarity, with the only difference being the substitution of an oxygen atom for a sulfur atom, makes them classic examples of bioisosteres. This principle suggests that such a substitution should result in similar biological activities. However, a closer examination of the literature reveals that this is not always the case, and the choice between an oxadiazole and a thiadiazole core can be a critical determinant of a drug candidate's success.
Physicochemical and Pharmacokinetic Profiles
The replacement of oxygen with sulfur imparts subtle but significant changes in the electronic and lipophilic character of the heterocyclic ring. Sulfur is larger and less electronegative than oxygen, which can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. Generally, thiadiazole analogs tend to be more lipophilic than their oxadiazole counterparts, which can affect their absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Biological Activities: A Data-Driven Overview
A comprehensive review of published studies highlights the differential effects of this bioisosteric replacement across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Activity
In the realm of oncology, the choice between the 1,3,4-oxadiazole and 1,3,4-thiadiazole core can dramatically impact cytotoxic potency. While both scaffolds have been incorporated into numerous potent anticancer agents, direct comparative studies often reveal a preference for one over the other depending on the specific target and molecular context. For instance, in a series of compounds designed as potential anticancer agents, the replacement of a 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole resulted in a significant decrease in activity.
| Compound Series | 1,3,4-Oxadiazole Analog IC50 (µM) | 1,3,4-Thiadiazole Analog IC50 (µM) | Target/Cell Line |
| Pyridinyl-substituted heterocycles | 1.62 - 4.61 | 18.75 - 60.62 | Various cancer cell lines |
This data clearly indicates that for this particular chemical scaffold, the 1,3,4-oxadiazole is crucial for potent anticancer activity.
Antimicrobial Activity
In the context of antimicrobial drug discovery, both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated significant potential. However, comparative studies in this area have also shown that the bioisosteric replacement can lead to varied outcomes. In some instances, the thiadiazole analog exhibits superior activity, while in others, the oxadiazole is more potent. This variability underscores the importance of empirical testing in the drug design process.
| Compound Series | 1,3,4-Oxadiazole Analog MIC (µg/mL) | 1,3,4-Thiadiazole Analog MIC (µg/mL) | Microbial Strain |
| Substituted phenyl derivatives | 4 - 64 | 8 - 64 | Streptococcus faecalis, MRSA, Candida albicans |
Anti-inflammatory Activity
Both heterocyclic systems have been explored as scaffolds for the development of novel anti-inflammatory agents, often targeting enzymes such as cyclooxygenases (COX). The subtle electronic differences between the oxadiazole and thiadiazole rings can influence their binding affinity to the active sites of these enzymes, leading to variations in their inhibitory activity.
Experimental Protocols
To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines.[2]
-
Formation of Diacylhydrazine: An acid hydrazide (1 mmol) is reacted with an acid chloride (1 mmol) in a suitable solvent such as pyridine or dioxane at room temperature. The reaction mixture is stirred for 4-6 hours. The resulting solid is filtered, washed with water, and dried to yield the diacylhydrazine intermediate.
-
Cyclization: The diacylhydrazine (1 mmol) is refluxed in a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) for 2-4 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with a sodium bicarbonate solution and then water, and recrystallized from a suitable solvent like ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide derivatives.
-
Formation of Acyl/Aroyl Thiosemicarbazide: An acid hydrazide (1 mmol) is reacted with an isothiocyanate (1 mmol) in a solvent like ethanol and refluxed for 6-8 hours. The solvent is then evaporated, and the resulting solid is washed with cold ethanol to give the corresponding acyl/aroyl thiosemicarbazide.
-
Cyclization: The acyl/aroyl thiosemicarbazide (1 mmol) is added to concentrated sulfuric acid or polyphosphoric acid at 0°C. The mixture is stirred at room temperature for 3-5 hours. The reaction mixture is then poured into ice-cold water and neutralized with a solution of sodium hydroxide. The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the 2,5-disubstituted-1,3,4-thiadiazole.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Signaling Pathways and Mechanisms of Action
The differential biological activities of 1,3,4-oxadiazole and 1,3,4-thiadiazole bioisosteres can often be attributed to their distinct interactions with key signaling pathways.
Inhibition of STAT3 Signaling by 1,3,4-Oxadiazole Derivatives
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[7][8] Several 1,3,4-oxadiazole-containing compounds have been shown to inhibit the STAT3 signaling pathway.
Figure 1: Simplified STAT3 signaling pathway and points of inhibition by 1,3,4-oxadiazole derivatives.
Induction of Apoptosis via Caspase Activation by 1,3,4-Thiadiazole Derivatives
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Caspases are a family of proteases that play a central role in executing apoptosis.[9][10][11][12][13] Many 1,3,4-thiadiazole-based anticancer agents exert their cytotoxic effects by inducing apoptosis through the activation of the caspase cascade.
Figure 2: The intrinsic pathway of apoptosis induced by 1,3,4-thiadiazole compounds, leading to caspase activation.
Conclusion
The bioisosteric replacement of a 1,3,4-oxadiazole with a 1,3,4-thiadiazole is a valuable strategy in drug design, but it is not a simple substitution. The choice between these two heterocycles can have profound effects on the biological activity, potency, and mechanism of action of a compound. The presented data and experimental protocols provide a framework for researchers to make more informed decisions in the design and optimization of novel drug candidates. A thorough understanding of the subtle differences between these bioisosteres, supported by empirical evidence, is crucial for the successful development of new and effective therapeutics.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase cascade: Significance and symbolism [wisdomlib.org]
- 12. abeomics.com [abeomics.com]
- 13. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Computational Docking Analysis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational docking studies for compounds structurally related to 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline. Due to the absence of specific docking data for this molecule in the reviewed literature, this analysis establishes a baseline for potential biological targets and binding affinities by examining analogous 1,3,4-oxadiazole and aniline derivatives. The presented data is intended to guide future in silico and in vitro experimental design.
Comparative Analysis of Binding Affinities
The following table summarizes the reported binding affinities of various 1,3,4-oxadiazole and aniline/quinazoline derivatives against common biological targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and DNA Gyrase. These targets are frequently implicated in inflammation, cancer, and bacterial infections, respectively.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound(s) |
| This compound | Predicted Targets | Not Available | Not Available | |
| 1,3,4-Oxadiazole Derivatives | ||||
| 2,5-disubstituted-1,3,4-oxadiazoles | COX-2 | -8.5 to -8.4 | 0.04 - 0.89 | Diclofenac, Celecoxib |
| N-amidoalkylated 1,3,4-oxadiazole derivatives | COX-2 | -14.47 | Not Reported | Ibuprofen |
| Pyrrolo[3,4-d]pyridazinone with 1,3,4-oxadiazole | COX-2 | -10.3 to -12.9 | Not Reported | Meloxicam |
| Aniline/Quinazoline Derivatives | ||||
| 4-Anilinoquinazoline derivatives | EGFR | -9.439 | 0.115 - 8.3 | Erlotinib |
| 4-Anilinoquinazoline derivatives | DNA Gyrase (1KZN) | -8.82 | Not Reported | Ciprofloxacin |
| N,2-Diphenylquinazolin-4-amine derivatives | DNA Gyrase | -3.05 to -6.13 | Not Reported | Not Reported |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B | Not Reported | 0.28 - 24.4 | Novobiocin |
Experimental Protocols for Computational Docking
The methodologies cited in the literature for computational docking of 1,3,4-oxadiazole and aniline derivatives commonly involve the following steps:
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 1M17) and DNA Gyrase (PDB ID: 1KZN) have been used in studies with aniline and quinazoline derivatives.[1][2] Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Ligand Structure: The 2D structure of the ligand is drawn using chemical drawing software and then converted to a 3D structure. Energy minimization of the ligand is performed using a suitable force field.
2. Molecular Docking:
-
Software: Commonly used software for docking studies includes AutoDock, Glide, and ArgusLab.[3]
-
Grid Box Generation: A grid box is generated around the active site of the protein to define the search space for the ligand. The dimensions of the grid box are chosen to be large enough to accommodate the ligand.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations of the ligand within the active site of the protein.
-
Scoring Function: A scoring function is used to evaluate the binding affinity of each ligand conformation. The conformation with the lowest binding energy is considered the most favorable.
3. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked conformation of the ligand.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
The binding energy or docking score is used to predict the binding affinity of the ligand for the protein.
Visualizations
The following diagrams illustrate a typical computational docking workflow and a relevant signaling pathway that could be targeted by compounds similar to this compound.
Caption: A generalized workflow for computational molecular docking studies.
Caption: A simplified diagram of the EGFR signaling pathway.
References
A Comparative Guide to the In Vitro Anticancer Activity of Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of Doxorubicin against the human breast adenocarcinoma cell line (MCF-7), human lung carcinoma cell line (A549), and human cervical adenocarcinoma cell line (HeLa). The performance of Doxorubicin is compared with other widely used chemotherapeutic agents, Cisplatin and Paclitaxel, with supporting experimental data and detailed methodologies.
Data Presentation: Comparative Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against MCF-7, A549, and HeLa cell lines. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, assay type, and incubation time.[1][2]
Table 1: IC50 Values of Doxorubicin against Selected Cancer Cell Lines
| Cell Line | IC50 Range (µM) | Comments |
| MCF-7 (Breast Cancer) | 0.1 - 2.50 | Generally considered sensitive to Doxorubicin.[1][2] |
| A549 (Lung Cancer) | > 20 | Often shows resistance to Doxorubicin.[2][3] |
| HeLa (Cervical Cancer) | 0.34 - 2.92 | Exhibits moderate sensitivity to Doxorubicin.[1][2] |
Table 2: Comparative IC50 Values of Doxorubicin, Cisplatin, and Paclitaxel
| Drug | MCF-7 (µM) | A549 (µM) | HeLa (µM) |
| Doxorubicin | 0.1 - 2.50[1][2] | > 20[2][3] | 0.34 - 2.92[1][2] |
| Cisplatin | Varies widely | 16.48 - 23.4[4][5] | Varies widely |
| Paclitaxel | Varies | 1.35[6] | 2.5 - 7.5 nM |
Note: Due to significant heterogeneity in reported IC50 values for Cisplatin in MCF-7 and HeLa cells from the reviewed literature, a specific range is not provided. Researchers are advised to consult primary literature for details on specific experimental contexts.
Experimental Protocols
Accurate and reproducible assessment of in vitro anticancer activity is paramount. The following are detailed methodologies for two common colorimetric assays used to determine cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualization
Doxorubicin Signaling Pathway in Cancer Cells
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Anticancer Activity Assay
The following diagram outlines the general workflow for assessing the in vitro anticancer activity of a compound using cell-based assays.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Analysis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its efficacy and potential for off-target effects. This guide provides a framework for the cross-reactivity analysis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, a member of the pharmacologically significant 1,3,4-oxadiazole class.
While specific cross-reactivity data for this compound is not extensively published, the broader family of 2,5-disubstituted 1,3,4-oxadiazoles has been widely investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] Therefore, this guide uses COX-1 and COX-2 as the primary hypothetical targets for this compound and outlines a comprehensive strategy for assessing its selectivity against a panel of common off-target kinases, a crucial step in preclinical drug development.
Comparative Analysis of Target Inhibition
A primary goal of cross-reactivity analysis is to quantify a compound's potency at its intended target versus its activity at other related and unrelated biological targets. For an anti-inflammatory agent, the ratio of COX-1 to COX-2 inhibition is a critical determinant of its therapeutic window, with selective COX-2 inhibition being a common goal to reduce gastrointestinal side effects.
Below is a hypothetical data summary table illustrating how the inhibitory activity of this compound could be compared with a known non-selective NSAID (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib). The table also includes a selection of kinases to represent a typical off-target screening panel.
| Compound | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Off-Target Kinase Screen (% Inhibition @ 1 µM) |
| SRC | ||||
| This compound | COX-1 | 1500 | 100 | < 10% |
| COX-2 | 15 | |||
| Ibuprofen (Reference) | COX-1 | 1200 | 2.4 | < 5% |
| COX-2 | 2900 | |||
| Celecoxib (Reference) | COX-1 | 15000 | >300 | 8% |
| COX-2 | 45 |
Table 1: Hypothetical comparative data for this compound. IC₅₀ values represent the concentration required for 50% inhibition. The Selectivity Index is a ratio of IC₅₀ values, indicating preference for COX-2 over COX-1. Off-target screening data is presented as percent inhibition at a fixed concentration.
Key Signaling Pathway: Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of many 1,3,4-oxadiazole derivatives are attributed to their interaction with the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7][8][9][10][11][12][13][14] Understanding this pathway is crucial for interpreting the on-target effects of the compound.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating cross-reactivity data. Below are methodologies for key assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the test compound against the two COX isoforms.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound or reference compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 595 nm over time (kinetic read) or at a fixed endpoint.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Kinase Selectivity Profiling
This protocol outlines a general method for assessing off-target activity against a broad panel of protein kinases.
Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. A variety of assay formats can be used, such as mobility shift assays or assays that measure the depletion of ATP.[15]
Materials:
-
A panel of recombinant human kinases (e.g., from a commercial service provider).
-
Specific peptide substrates for each kinase.
-
ATP (co-substrate).
-
Test compound.
-
Assay buffer appropriate for kinase reactions.
-
Detection reagents (format-dependent, e.g., fluorescently labeled antibodies or substrates).
-
Microplates and compatible plate reader.
Procedure:
-
Dispense the test compound at a fixed concentration (e.g., 1 µM or 10 µM) into the wells of a microplate.
-
Add the kinase, its specific substrate, and assay buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add detection reagents according to the manufacturer's protocol for the specific assay format.
-
Measure the signal (e.g., fluorescence, luminescence) on a plate reader.
-
Calculate the percent inhibition for the test compound relative to positive and negative controls for each kinase in the panel.
Experimental Workflow for Cross-Reactivity Analysis
The logical flow from initial screening to detailed characterization is a critical component of any drug discovery project.
Caption: Workflow for assessing compound cross-reactivity.
By following a structured approach encompassing quantitative in vitro assays, analysis of relevant signaling pathways, and a logical experimental workflow, researchers can build a robust cross-reactivity profile for novel chemical entities like this compound. This data is indispensable for making informed decisions in the progression of drug candidates from discovery to clinical development.
References
- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin synthesis pathway [pfocr.wikipathways.org]
- 11. apexbt.com [apexbt.com]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline Analogues to Standard Drugs
Introduction
Antibacterial Activity
Derivatives of 1,3,4-oxadiazole linked to an aniline moiety have been investigated for their potential as antibacterial agents. These compounds are typically evaluated against a panel of Gram-positive and Gram-negative bacteria and their efficacy is compared to standard antibiotics.
Experimental Data Summary
| Compound Analogue | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | Staphylococcus aureus | 18 | Amoxicillin | 22 |
| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | Bacillus subtilis | 16 | Amoxicillin | 20 |
| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | Escherichia coli | 15 | Amoxicillin | 19 |
| 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | Pseudomonas aeruginosa | 12 | Amoxicillin | 17 |
| 4-bromo-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)aniline | S. aureus | 14 | Ciprofloxacin | 25 |
| 4-bromo-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)aniline | E. coli | 12 | Ciprofloxacin | 23 |
Experimental Protocol: Agar Well Diffusion Method
The antibacterial activity is commonly assessed using the agar well diffusion method. A standardized bacterial inoculum is uniformly spread on a sterile Mueller-Hinton agar plate. Wells of a fixed diameter (e.g., 6 mm) are then punched into the agar. A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) and the standard antibiotic are introduced into separate wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is then measured in millimeters.
Workflow Diagram
A Comparative Guide to the X-ray Crystallography of Aniline-Substituted Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline-substituted oxadiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are intricately linked to their three-dimensional molecular structures. X-ray crystallography stands as a definitive tool for elucidating these structures, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern their physicochemical properties and biological functions. This guide offers a comparative analysis of the crystallographic data of selected aniline-substituted oxadiazole derivatives, supported by detailed experimental protocols.
Data Presentation: Crystallographic Parameters at a Glance
The following tables summarize key crystallographic data for two aniline-substituted 1,3,4-oxadiazole derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | 2-(1,3,4-Oxadiazol-2-yl)aniline[1][2] | N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline[3] |
| Empirical Formula | C₈H₇N₃O | C₁₆H₁₅N₃O |
| Formula Weight | 161.16 | 265.31 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.4890(11) | 15.789(3) |
| b (Å) | 10.998(2) | 8.1634(16) |
| c (Å) | 12.633(3) | 21.650(4) |
| α (°) | 90 | 90 |
| β (°) | 98.78(3) | 108.03(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 752.7(3) | 2650.3(9) |
| Z | 4 | 8 |
| Density (calculated) (Mg/m³) | 1.422 | 1.330 |
| Absorption Coefficient (mm⁻¹) | 0.100 | 0.087 |
| F(000) | 336 | 1120 |
| Final R indices [I>2σ(I)] | R1 = 0.0435, wR2 = 0.1169 | R1 = 0.065, wR2 = 0.148 |
Table 2: Selected Bond Lengths and Torsion Angles
| Bond/Angle | 2-(1,3,4-Oxadiazol-2-yl)aniline (Å or °)[1][2] | N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline (Molecule A/B) (Å or °)[3] |
| C(7)-O(1) | 1.368(2) | 1.368(2) / 1.371(2) |
| C(8)-O(1) | 1.369(2) | 1.369(2) / 1.365(2) |
| C(7)-N(1) | 1.291(2) | 1.293(2) / 1.293(2) |
| N(1)-N(2) | 1.411(2) | 1.411(2) / 1.409(2) |
| C(8)-N(2) | 1.294(2) | 1.294(2) / 1.296(2) |
| C(1)-C(6)-N(3) Torsion Angle | - | -177.0(2) / -179.839 |
| C(2)-C(3)-C(4)-N(3) Torsion Angle | - | 178.53(18) / 179.837 |
Note: For N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, there are two crystallographically independent molecules (A and B) in the asymmetric unit.[3]
Experimental Protocols
The synthesis and crystallographic analysis of these compounds involve multi-step procedures. Below are generalized protocols based on reported literature.
Synthesis of Aniline-Substituted Oxadiazoles
The synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline can be achieved through the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in aza-Wittig reaction conditions.[1][2] Similarly, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline can be synthesized from 2-(2,3-dimethylphenyl)aminobenzoic acid and (N-isocyanimino)triphenylphosphorane.[3]
A general synthetic pathway is outlined below:
Caption: General workflow for the synthesis of aniline-substituted oxadiazoles.
X-ray Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from the purified product solution. The data collection is performed on a diffractometer equipped with a suitable X-ray source.
The experimental workflow for X-ray crystallography is as follows:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data are then processed to solve and refine the crystal structure. This process involves determining the unit cell dimensions, space group, and atomic coordinates. The final refined structure provides the detailed geometric information presented in the tables above.
Structural Insights and Comparison
The crystallographic data reveals key structural features of these molecules. For instance, in 2-(1,3,4-oxadiazol-2-yl)aniline, the aromatic rings are reported to be approximately co-planar.[1][2] In the case of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, the two independent molecules in the asymmetric unit exhibit different orientations of the 2,3-dimethylphenyl ring.[3] These subtle conformational differences can have a significant impact on the intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which in turn influence the material's bulk properties.
The bond lengths within the 1,3,4-oxadiazole ring are consistent between the two compared structures, indicating the robustness of this heterocyclic core. The variations in the torsion angles involving the aniline substituent highlight the conformational flexibility of these molecules, which can be crucial for their interaction with biological targets.
This comparative guide provides a foundation for understanding the structural landscape of aniline-substituted oxadiazole derivatives. The presented data and protocols are essential for researchers engaged in the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal Procedures for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
The proper disposal of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, a chemical used in research and drug development, is critical for laboratory safety and environmental protection. As a compound containing both an aniline and an oxadiazole moiety, it should be treated as a hazardous chemical waste.[1][2][3][4] Adherence to established protocols for handling and disposal of hazardous materials is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS for this compound, it should be handled with the precautions appropriate for toxic and potentially carcinogenic aniline compounds.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves such as butyl, neoprene, Polyvinyl alcohol (PVA), or Viton should be worn. Nitrile gloves are not recommended for handling aniline.[1] |
| Eye Protection | Chemical splash goggles are required.[1] |
| Protective Clothing | A fully-buttoned lab coat should be worn.[1] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5] |
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
-
Waste Container: Collect waste this compound and any materials contaminated with it in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][8]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Storage Location: Keep the waste container in a designated, well-ventilated, and secure area. It should be stored in secondary containment to capture any potential leaks.[6][7]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect unadulterated or expired solid this compound in its designated hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, absorbent paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags and placed in the solid hazardous waste container.[7]
-
Solutions: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
2. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert dry substance like sand or vermiculite.[1][5]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]
3. Disposal of Empty Containers:
-
To be considered non-hazardous, chemical containers must be thoroughly emptied.[8]
-
Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as liquid hazardous waste.[8][9]
-
After triple-rinsing, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.
-
Once clean and dry, deface or remove the original label before disposing of the container in the regular trash or recycling, according to institutional guidelines.[8]
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Once the hazardous waste container is full, seal it securely and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
